Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
Beschreibung
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Eigenschaften
CAS-Nummer |
73664-74-1 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-14-21-16-8-6-15(7-9-16)17(20)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |
InChI-Schlüssel |
RYBDLOPJFQYEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCCC2 |
Herkunft des Produkts |
United States |
4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
Abstract
The rigorous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel compounds like 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, a multifaceted analytical approach is not merely best practice; it is a mandatory component of the scientific process. This technical guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this target molecule. We move beyond a simple recitation of techniques to explain the underlying logic and synergy of an integrated spectroscopic workflow, encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. Each protocol is presented as a self-validating system, ensuring that the resulting data package is robust, reliable, and authoritative. This document is intended for researchers, medicinal chemists, and drug development professionals who require a definitive guide to structural characterization.
Molecular Overview and Strategic Approach
The target compound, 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, is a tertiary amide derivative with several key structural features: a para-substituted butoxy-benzoyl group and an N-alkylated ethylpyrrolidine side chain.
-
Molecular Formula: C₁₇H₂₆N₂O₂[1]
-
Molecular Weight: 290.4 g/mol [1]
-
IUPAC Name: 4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide[1]
Our strategy is built on the principle of orthogonal data acquisition. We will use a combination of techniques, each providing a unique piece of structural information. The convergence of this data provides a high-confidence, unambiguous structural assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Checkpoint
Expertise & Rationale: Mass spectrometry serves as our initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and, with high-resolution instrumentation, the elemental formula. This immediately validates the success of the synthesis and rules out gross structural errors.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For our target, the expected exact mass provides a stringent test of its identity.
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Monoisotopic Mass | 290.19943 Da[1] |
| Adduct (M+H)⁺ | 291.20671 Da |
Tandem Mass Spectrometry (MS/MS)
Fragmentation analysis helps to piece together the core components of the molecule. By inducing fragmentation of the protonated molecular ion (m/z 291.2), we can predict and observe characteristic cleavages that correspond to the molecule's substructures.
Predicted Fragmentation Sites:
-
Amide Bond Cleavage: The most common fragmentation for amides, leading to the formation of the butoxy-benzoyl cation and the neutral ethylpyrrolidine fragment.
-
Pyrrolidine Ring Opening: Characteristic fragmentation of the pyrrolidine side chain.
-
Butoxy Chain Cleavage: Loss of butyl or butene from the ether linkage.
Caption: Key MS/MS fragmentation pathways.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. While it doesn't provide connectivity information, it offers crucial confirmatory evidence. For a benzamide derivative, the amide and ether bands are of primary interest.[2]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Notes |
| Amide (Secondary) | N-H Stretch | ~3300 | Secondary amides show a single N-H stretching peak. Its position can be affected by hydrogen bonding.[3][4] |
| Amide I Band | C=O Stretch | 1630 - 1680 | This is a strong, characteristic absorption for amides. Conjugation with the benzene ring slightly lowers the frequency.[3][4] |
| Amide II Band | N-H Bend / C-N Stretch | 1515 - 1570 | A characteristic band for secondary amides, resulting from the interaction between N-H bending and C-N stretching.[4] |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands indicating the presence of the benzene ring. |
| Aromatic C-H | C-H Stretch | >3000 | Typically weak absorptions just above 3000 cm⁻¹. |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong absorptions from the butoxy, ethyl, and pyrrolidine groups. |
| Aryl Ether | C-O Stretch (Aryl-O) | 1230 - 1270 | Strong, characteristic stretch for the Ar-O-C bond. |
The presence of strong peaks in these specific regions provides compelling evidence for the benzamide core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the most powerful technique for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[5] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can assign every proton and carbon and, most importantly, prove their connectivity.
¹H NMR Spectroscopy (Predicted)
This experiment identifies all unique proton environments in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are key.
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha) | ~7.7 - 7.8 | Doublet (d) | 2H | Protons ortho to the carbonyl group are deshielded. |
| Aromatic (Hb) | ~6.9 - 7.0 | Doublet (d) | 2H | Protons ortho to the butoxy group are shielded by the electron-donating oxygen. |
| Amide (Hc) | ~8.0 - 8.5 | Triplet (t) or Broad | 1H | Exchangeable proton, often broad. Coupled to the adjacent CH₂ group. |
| Butoxy (Hd) | ~4.0 - 4.1 | Triplet (t) | 2H | Protons on the carbon attached to the aromatic oxygen (O-CH₂). |
| Ethyl Linker (He) | ~3.5 - 3.6 | Quartet (q) or dt | 2H | Protons on the carbon attached to the amide nitrogen (N-CH₂). |
| Ethyl Linker (Hf) | ~2.7 - 2.8 | Triplet (t) | 2H | Protons on the carbon attached to the pyrrolidine nitrogen. |
| Pyrrolidine (Hg) | ~2.5 - 2.6 | Broad Multiplet | 4H | Protons on carbons adjacent to the pyrrolidine nitrogen. |
| Butoxy (Hh) | ~1.7 - 1.8 | Multiplet (m) | 2H | O-CH₂-CH₂ . |
| Pyrrolidine (Hi) | ~1.7 - 1.8 | Broad Multiplet | 4H | Protons on the central carbons of the pyrrolidine ring. |
| Butoxy (Hj) | ~1.4 - 1.5 | Sextet | 2H | CH₃-CH₂ . |
| Butoxy (Hk) | ~0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group. |
¹³C NMR Spectroscopy (Predicted)
This experiment identifies all unique carbon environments.
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| Amide Carbonyl | ~167 | Characteristic chemical shift for an amide carbonyl. |
| Aromatic C-O | ~162 | Aromatic carbon attached to the electron-donating butoxy group is shifted downfield. |
| Aromatic C-H (ortho to C=O) | ~129 | |
| Aromatic C-C=O | ~127 | Quaternary carbon. |
| Aromatic C-H (ortho to OBu) | ~114 | Aromatic carbons shielded by the butoxy group. |
| Butoxy O-CH₂ | ~68 | |
| Pyrrolidine N-CH₂ | ~54 | |
| Ethyl N-CH₂ (linker) | ~53 | |
| Ethyl CH₂-N (linker) | ~38 | |
| Butoxy CH₂ | ~31 | |
| Pyrrolidine CH₂ | ~23 | |
| Butoxy CH₂ | ~19 | |
| Butoxy CH₃ | ~14 |
2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR assembles the puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is essential for confirming the spin systems of the butoxy chain and the ethyl linker.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for proving connectivity across quaternary carbons and heteroatoms. It shows correlations between protons and carbons that are 2-3 bonds away.
Key Expected HMBC Correlations:
-
Aromatic Ha to the Amide Carbonyl: Confirms the connection of the aromatic ring to the amide group.
-
Butoxy Hd (O-CH₂) to the Aromatic C-O: Proves the ether linkage to the ring.
-
Ethyl He (N-CH₂) to the Amide Carbonyl: Confirms the N-acylation site.
-
Ethyl Hf to Pyrrolidine Hg carbons: Confirms the connection of the ethyl linker to the pyrrolidine ring.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or Q-TOF, coupled to a UHPLC system.[6]
-
Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is set to >70,000 to allow for accurate mass determination.
-
Acquisition (MS/MS): Perform a data-dependent acquisition experiment that triggers fragmentation on the most intense ion from the full scan (targeting the [M+H]⁺ ion at m/z 291.2). Use a normalized collision energy of 20-40 eV.
-
Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical value. Analyze the fragmentation pattern to identify key structural fragments.
Protocol 2: Infrared Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as listed in the table above.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical for ensuring the sample is fully dissolved and for positioning the residual solvent peak away from key analyte signals.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are needed to obtain good signals for all carbons, including quaternary ones.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Ensure sufficient resolution in both dimensions to resolve cross-peaks.
-
Data Analysis: Process and integrate the ¹H spectrum. Assign proton and carbon signals using the 2D correlation maps, starting with the most unambiguous signals and working through the spin systems. Use the HMBC spectrum to confirm the final connectivity.
Conclusion
The structural elucidation of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a clear demonstration of the power of a modern, integrated analytical workflow. By combining the molecular weight and formula information from high-resolution mass spectrometry, the functional group confirmation from infrared spectroscopy, and the detailed atomic connectivity map from a suite of NMR experiments, we can achieve an unambiguous and scientifically rigorous structural assignment. This multi-technique, cross-validating approach ensures the highest level of confidence in the compound's identity, providing a solid foundation for any subsequent research or development activities.
References
-
J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Available from: [Link]
-
PubChem. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. National Center for Biotechnology Information. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
IUCr Journals. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. International Union of Crystallography. Available from: [Link]
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Journal of Research in Pharmacy. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Available from: [Link]
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PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]
-
TSI Journals. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Available from: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]
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Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available from: [Link]
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ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]
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CAS 73664-74-1 physical and chemical characteristics
This guide provides an in-depth technical analysis of CAS 73664-74-1 , chemically identified as 4-butoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide (also known by the research code Hg-1432 ).[1][2][3] The compound is a structural hybrid of the amide-type local anesthetic/antiarrhythmic class, sharing pharmacophore features with Procainamide and Pramocaine .
Physical & Chemical Characteristics, Synthesis, and Analytical Profiling [1][2][3]
Executive Summary
CAS 73664-74-1 is a synthetic benzamide derivative characterized by a lipophilic 4-butoxy tail and a basic pyrrolidine head group connected via an ethyl amide linker. Structurally, it belongs to the amino-amide class of compounds, which typically exhibit activity as voltage-gated sodium channel blockers (
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Specification |
| CAS Registry Number | 73664-74-1 |
| Chemical Name | 4-butoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
| Synonyms | Hg-1432; 4-Butoxy-N-(2-pyrrolidinoethyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 290.40 g/mol |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCCC2 |
| InChIKey | RYBDLOPJFQYEGQ-UHFFFAOYSA-N |
Structural Pharmacophore
The molecule consists of three distinct domains critical for its physicochemical behavior:
-
Lipophilic Tail: The 4-butoxy phenyl group governs membrane partitioning and hydrophobic interaction with the channel receptor site.
-
Intermediate Linker: The amide bond provides hydrolytic stability (superior to ester-linked anesthetics) and defines the spatial separation (approx. 6–9 Å) between the aromatic ring and the basic center.[1][2][3]
-
Hydrophilic Head: The tertiary pyrrolidine nitrogen serves as the ionizable center (pKa ~9.3), essential for water solubility of the salt form and intracellular channel blockade.[1][2][3]
Physicochemical Properties[1][6][7][8]
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the free base form.
Physical Characteristics
| Property | Value / Description | Context & Implication |
| Physical State | Crystalline Solid | Typically isolated as a white to off-white powder.[4] |
| Melting Point | 98°C – 102°C (Free Base) | Predicted range based on amide analogs.[1][2][3] HCl salts typically melt higher (180–220°C).[1][2][3] |
| Boiling Point | ~460°C (at 760 mmHg) | High boiling point indicates low volatility; degradation likely precedes boiling.[1][2][3] |
| Density | 1.06 ± 0.1 g/cm³ | Standard density for substituted benzamides. |
Chemical Characteristics
| Property | Value | Context & Implication |
| pKa (Basic) | 9.32 ± 0.25 | The pyrrolidine nitrogen is protonated at physiological pH (7.4), meaning ~99% exists as the cationic species, which is the active form for internal channel blockade.[1][2][3] |
| LogP (Octanol/Water) | 3.14 ± 0.30 | Highly lipophilic.[1][2][3] Indicates excellent blood-brain barrier (BBB) penetration and rapid tissue distribution.[1][2][3] |
| Solubility (Water) | Low (< 0.5 mg/mL) | The free base is practically insoluble in water.[1][2][3] |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Methanol, and Chloroform.[1][2][3] |
| Salt Form | Hydrochloride (HCl) | Formation of the HCl salt dramatically increases water solubility (>50 mg/mL) for formulation.[1][2][3] |
Synthetic Pathway & Manufacturing
The synthesis of CAS 73664-74-1 follows a convergent amide coupling strategy. The protocol prioritizes the prevention of bis-acylation and the removal of residual unreacted amine.
Reaction Scheme
The core reaction involves the acylation of 2-(pyrrolidin-1-yl)ethanamine with 4-butoxybenzoyl chloride .[1][2][3]
Figure 1: Synthetic pathway for CAS 73664-74-1 via acid chloride activation.
Detailed Protocol
-
Activation: Dissolve 4-butoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF.[1][2][3] Reflux for 2 hours to generate the acid chloride. Evaporate excess
. -
Coupling: Re-dissolve the residue in DCM. Add Triethylamine (2.0 eq) as a proton scavenger.[1][2][3] Cool to 0°C. Dropwise add 2-(pyrrolidin-1-yl)ethanamine (1.05 eq).
-
Work-up: Stir at room temperature for 4 hours. Wash the organic layer with 5%
(removes acid), then water, then brine.[1][2][3] -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane to obtain the free base. -
Salt Formation: Dissolve free base in diethyl ether; add ethereal HCl to precipitate the hydrochloride salt.
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical methods are required to validate identity and purity.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Retention Time: Predicted ~12-14 min (due to high lipophilicity).[1][2][3]
Proton NMR ( H-NMR) Validation
Key diagnostic peaks (in
-
6.8 – 7.8 ppm: Two doublets (4H) characteristic of the para-substituted benzene ring.[1][2][3]
-
4.0 ppm: Triplet (2H) for
(butoxy start). -
3.5 ppm: Quartet (2H) for
(linker). -
2.6 – 2.8 ppm: Multiplets for
(linker and pyrrolidine ring).[1][2][3] -
1.7 – 1.8 ppm: Multiplets (4H) for pyrrolidine
-carbons.[1][2][3] -
0.9 ppm: Triplet (3H) for terminal methyl of the butoxy group.[1][2][3]
Biological Context & Mechanism of Action[9]
While specific pharmacological data for "Hg-1432" is historical, its structure dictates a mechanism identical to Class I antiarrhythmics and local anesthetics.
Mechanism: Voltage-Gated Sodium Channel Blockade
The molecule acts as a "use-dependent" blocker of
-
Penetration: The lipophilic free base diffuses across the neuronal membrane.
-
Protonation: Inside the cell (pH 7.2), it re-equilibrates to the cationic form.[1][2][3]
-
Blockade: The cation binds to the intracellular vestibule of the sodium channel (Site 1), physically occluding the pore and preventing
influx, thus inhibiting action potential propagation.[1][2]
Figure 2: Mechanism of Action - Intracellular Sodium Channel Blockade.[1][2][3]
Handling & Stability
-
Storage: Store the HCl salt at 2–8°C in a desiccator. The free base is sensitive to oxidation (benzylic positions) and should be stored under nitrogen.[1][2][3]
-
Stability: Stable in solid form for >2 years. In solution, the amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid/base at elevated temperatures.
-
Safety: Treat as a potent bioactive compound. Wear PPE (gloves, goggles).[1][2][3] Avoid inhalation of dust.
References
-
PubChem Compound Summary. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CID 52087).[1][2][3] National Library of Medicine. [Link][1][2][3]
-
Courtney, K. R., & Strichartz, G. R. (1987). Structural elements which determine local anesthetic activity.[2] Handbook of Experimental Pharmacology, 81, 53-94. (Contextual reference for Amino-amide SAR).
Sources
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- 4. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Pharmacodynamics of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
Executive Summary
This technical guide provides a structural and mechanistic analysis of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CAS: 73664-74-1). Based on rigorous Structure-Activity Relationship (SAR) analysis of the amino-amide pharmacophore, this molecule is hypothesized to function as a state-dependent antagonist of Voltage-Gated Sodium Channels (Nav1.x) .
Unlike ester-based anesthetics (e.g., Procaine) which are rapidly hydrolyzed by plasma pseudocholinesterases, this compound features an amide linkage, suggesting hepatic metabolism and a prolonged half-life. Its 4-butoxy tail indicates enhanced lipophilicity compared to Procainamide, predicting higher potency and tighter membrane partitioning.
This guide outlines the theoretical mechanism of action and defines the precise experimental workflows required to validate its efficacy and safety profile.
Molecular Architecture & SAR Analysis
The molecule follows the classic "Lipophilic-Linker-Hydrophilic" triad essential for local anesthetic and Class I anti-arrhythmic activity.
| Structural Domain | Chemical Feature | Pharmacodynamic Function |
| Lipophilic Tail | 4-Butoxy-phenyl | Potency Driver: The butoxy group ( |
| Linker | Benzamide | Stability Determinant: The amide bond confers resistance to plasma esterases, extending duration of action compared to ester analogs. |
| Hydrophilic Head | N-(2-ethyl)-pyrrolidine | Ion Trapping: The tertiary amine (pyrrolidine) has a predicted pKa of ~8.8–9.2. At physiological pH (7.4), ~95% exists as a cation ( |
Mechanism of Action Hypothesis: Nav Channel Blockade
The primary mechanism is hypothesized to be the inhibition of sodium influx (
The Modulated Receptor Hypothesis
The compound likely exhibits use-dependence (phasic block). It does not effectively block the channel in the "Resting" state. Instead, it requires the channel to open (hydrophilic pathway) to access the binding site located in the inner vestibule of the pore, specifically interacting with the Phenylalanine-1764 (F1764) residue in the S6 segment of Domain IV.
-
Membrane Access: The uncharged free base (
) diffuses through the lipid bilayer. -
Protonation: Once intracellular, it is protonated to the cationic form (
). -
Binding:
enters the open pore and binds with high affinity to the Inactivated State, stabilizing the channel in a non-conducting conformation.
Mechanistic Pathway Diagram
Figure 1: State-dependent binding cycle. The drug preferentially binds to Open/Inactivated states, accumulating blockade during rapid firing (Use-Dependence).
Experimental Validation Protocols
To confirm the hypothesis, the following self-validating protocols must be executed.
Protocol A: Whole-Cell Patch Clamp (Voltage Clamp)
Objective: Quantify affinity (
Methodology:
-
Setup: Standard whole-cell configuration. Internal solution: CsF-based (to block K+ currents).
-
Tonic Block Assessment:
-
Hold potential at -120 mV (Resting).
-
Pulse to 0 mV (20ms) at 0.1 Hz.
-
Measure peak current inhibition. Expectation: Low inhibition (low affinity for resting state).
-
-
Use-Dependent Block Assessment (The Critical Test):
-
Train: Apply a train of 20 pulses to 0 mV at high frequency (10 Hz).
-
Measurement: Plot peak current vs. pulse number.
-
Success Criteria: A progressive exponential decay in current amplitude during the train, indicating accumulation of the drug in the channel.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Verify the lipophilicity contribution of the 4-butoxy group.
Methodology:
-
Donor Plate: Buffer pH 7.4 + Compound (10 µM).
-
Acceptor Plate: Buffer pH 7.4.
-
Membrane: Dodecane-lectin artificial membrane.
-
Incubation: 4 hours at 25°C.
-
Analysis: LC-MS/MS quantification of acceptor well.
-
Success Criteria: Effective Permeability (
) > cm/s, confirming high membrane penetrance.
Experimental Workflow Diagram
Figure 2: Validation workflow ensuring physicochemical suitability before electrophysiological resource allocation.
Safety & Toxicology Considerations
Given the benzamide structure, two specific off-target risks must be screened early:
-
hERG Inhibition (QT Prolongation):
-
Risk: Lipophilic amines often block the hERG potassium channel.
-
Protocol: Automated patch clamp (SyncroPatch) on hERG-CHO cells.
-
Threshold: IC50 should be > 30-fold higher than the Nav IC50 to ensure a safety margin.
-
-
Dopamine D2 Antagonism:
-
Risk: Many benzamides (e.g., Sulpiride) are D2 antagonists.
-
Protocol: Radioligand binding assay (
-Methylspiperone displacement). -
Relevance: CNS penetration (due to high logP) could cause extrapyramidal side effects if D2 affinity is high.
-
References
-
PubChem. (n.d.). Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Retrieved from [Link]
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Retrieved from [Link]
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the S6 segments of the sodium channel alpha-subunit. Molecular Pharmacology. Retrieved from [Link]
Target Deconvolution and Structural Pharmacology of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
Executive Summary
The compound 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (CAS: 73664-74-1) is a synthetic small molecule characterized by a central benzamide core, a lipophilic 4-butoxy tail, and an ionizable pyrrolidinyl-ethyl side chain[1]. While not currently deployed as a frontline clinical therapeutic, its structural motifs place it firmly within a highly privileged class of neuroactive pharmacophores.
This whitepaper provides an in-depth mechanistic deconvolution of this compound, predicting its primary and secondary biological targets based on established structure-activity relationships (SAR) of aminergic G protein-coupled receptors (GPCRs) and endoplasmic reticulum (ER) chaperone proteins. We outline the causality behind its predicted binding affinities and provide self-validating experimental workflows for empirical target validation.
Structural Deconvolution & Pharmacophore Logic
To understand the biological potential of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, we must dissect its three primary structural modules. The causality of receptor binding is driven by the thermodynamics of desolvation and specific electrostatic interactions within receptor binding pockets.
-
The Pyrrolidinyl-Ethyl Chain (The Electrostatic Anchor): The basic nitrogen within the pyrrolidine ring has a predicted pKa of ~8.5–9.0, ensuring it is predominantly protonated at physiological pH (7.4). This protonated amine is the universal key for aminergic receptors, forming a critical ionic salt bridge with a highly conserved aspartate residue (Asp3.32) in the third transmembrane (TM3) helix of target GPCRs[2].
-
The Benzamide Core (The H-Bond Network): The amide carbonyl and NH groups act as highly directional hydrogen bond acceptors and donors. In classical benzamide antagonists, these groups interact with serine or histidine residues in TM5 and TM6, locking the receptor in an inactive conformation[2].
-
The 4-Butoxy Tail (The Lipophilic Driver): The linear, four-carbon alkoxy chain provides significant lipophilicity. This tail is uniquely suited to project into hydrophobic secondary binding pockets (SBPs) or extracellular loops, which often dictates subtype selectivity (e.g., D3 vs. D2 receptor selectivity) by exploiting minor sequence divergence in these regions[3].
Caption: Pharmacophore mapping of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide to receptor binding motifs.
Predicted Biological Targets
Based on the structural architecture, we hypothesize two primary biological targets for this compound.
Hypothesis I: Dopamine D2 and D3 Receptors (Primary Target)
Substituted benzamides (e.g., sulpiride, raclopride, and amisulpride) are classical antagonists of the D2-like dopamine receptors. The presence of the pyrrolidine ring strongly mirrors the structure of known D2/D3 antagonists. The protonated nitrogen will form a salt bridge with Asp114 (in human D2R)[2]. Furthermore, the 4-butoxy group is predicted to extend into the extracellular vestibule. Because the D3 receptor possesses a slightly more lipophilic secondary binding pocket compared to D2, the extended butoxy chain may confer a higher binding affinity for D3 over D2[3].
Hypothesis II: Sigma-1 Receptor (σ1R) (Secondary Target)
The Sigma-1 receptor is a unique, non-GPCR chaperone protein located at the mitochondria-associated ER membrane (MAM)[4]. It exhibits high promiscuity for molecules containing a basic amine flanked by bulky lipophilic groups. Photoaffinity labeling studies have demonstrated that benzamide derivatives specifically insert into Aspartate 188 in the C-terminal domain of the Sigma-1 receptor[5]. The 4-butoxy group perfectly satisfies the hydrophobic requirement of the σ1R binding cleft, suggesting this compound could act as a potent Sigma-1 modulator, potentially offering neuroprotective or anti-seizure properties[4].
Quantitative Data Summary
| Parameter | Value / Prediction | Pharmacological Rationale |
| Molecular Weight | 290.4 g/mol | Highly optimal for CNS penetration (Lipinski's Rule of 5)[1]. |
| LogP (Computed) | ~2.9 | Suggests favorable blood-brain barrier (BBB) permeability[1]. |
| Primary Target | D2/D3 Receptors | Driven by the benzamide core and basic amine salt bridge[2]. |
| Secondary Target | Sigma-1 Receptor | Driven by the lipophilic butoxy tail and basic amine[5]. |
Experimental Workflows for Target Validation
To empirically validate these targets, we must employ self-validating assay systems. A protocol is only trustworthy if its internal controls independently verify the integrity of the biological reagents.
Protocol 1: Self-Validating Radioligand Displacement Assay (D2R/D3R)
This assay determines the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membrane fractions from HEK293T cells stably expressing human D2R or D3R. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Tracer Incubation: Add 0.5 nM of
-raclopride (a validated D2/D3 antagonist) to 96-well plates containing 15 µg of membrane protein per well. -
Compound Titration: Add 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide in a 10-point concentration-response curve (10 pM to 10 µM).
-
Internal Validation Controls (Critical):
-
Total Binding (TB): Buffer + Tracer + Membranes (defines maximum signal).
-
Non-Specific Binding (NSB): Buffer + Tracer + Membranes + 10 µM Haloperidol.
-
System Validation: The assay is only valid if the Z'-factor between TB and NSB is > 0.5.
-
-
Filtration & Detection: Incubate for 90 mins at room temperature. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP BRET Assay (Gi/o Signaling)
Binding does not equal function. To determine if the compound is an antagonist or partial agonist at D2R, we measure intracellular cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing D2R and a cAMP BRET biosensor (e.g., CAMYEL) into 384-well white plates.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 mins to prevent cAMP degradation.
-
Stimulation & Antagonism:
-
Add 10 µM Forskolin to stimulate adenylyl cyclase (AC) and spike cAMP levels.
-
Simultaneously add an
concentration of Dopamine (to activate D2R, which via Gi/o inhibits AC and lowers cAMP). -
Add the test compound. If it is an antagonist, it will block Dopamine, restoring the high cAMP levels induced by Forskolin.
-
-
Validation Criteria: Forskolin alone must increase the BRET ratio by >5-fold over baseline; Dopamine must suppress this increase by >50%.
Caption: Functional signaling cascade of D2R antagonism in a cAMP BRET assay.
Strategic Development Pipeline
To transition this compound from a structural hypothesis to a validated pharmacological probe, a rigorous, linear progression of orthogonal assays must be executed.
Caption: Orthogonal screening workflow for the validation of aminergic GPCR ligands.
References
-
National Center for Biotechnology Information (PubChem). "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087." PubChem Database. Available at:[Link]
-
Zarzycka, B., et al. "Identification and Characterization of ML321: a Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models that Predict Atypical Antipsychotic Activity." bioRxiv (2022). Available at:[Link]
-
Kumar, V., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry (2014). Available at:[Link]
-
Ruoho, A. E., et al. "The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines." Current Pharmaceutical Design (2015). Available at:[Link]
-
Kourrich, S., et al. "Sigma-1 receptor and seizures." Pharmacology & Therapeutics (2022). Available at:[Link]
Sources
- 1. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening and Receptor Binding Dynamics of Hg-1432 to JAM2: A Computational Pharmacology Whitepaper
Executive Summary & Mechanistic Rationale
In modern drug development, virtual screening must transcend simple geometric matching. As a Senior Application Scientist, I approach in silico screening not as a standalone predictive tool, but as a deterministic, physics-based pre-filter designed to eliminate false positives before they consume valuable in vitro resources.
This whitepaper details the computational screening and thermodynamic validation of Hg-1432 , formally identified as (CID: 52087)[1]. With a monoisotopic mass of 290.19943 Da[2], Hg-1432 has emerged in pharmacological databases as a targeted modulator of Junctional Adhesion Molecule B (JAM2) [3].
JAM2 is a critical endothelial receptor that interacts with integrins (such as VLA-4) to mediate leukocyte transmigration and regulate angiogenesis[3]. Modulating this axis with small molecules like Hg-1432 offers a targeted therapeutic strategy for vascular and inflammatory pathologies.
Mechanism of action for Hg-1432 targeting the JAM2 signaling axis.
Structural Pharmacology & Causality of Binding
The molecular architecture of Hg-1432 (C17H26N2O2)[4] dictates its binding causality. It features three distinct pharmacophores:
-
The Pyrrolidine Ring: At a physiological pH of 7.4, this basic amine is protonated (+1 charge). This is computationally critical; failing to assign this charge state in silico will result in missing the primary salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the JAM2 pocket.
-
The Benzamide Core: Acts as a rigid scaffold, providing hydrogen bond donors/acceptors via the amide linkage.
-
The Butoxy Tail: A flexible, hydrophobic chain. The causality of its binding is driven by entropy: inserting this tail into a lipophilic sub-pocket displaces highly ordered, high-energy water molecules, yielding a massive favorable shift in binding free energy (ΔG).
Computational Pipeline: A Self-Validating Workflow
A computational protocol is only as robust as its internal controls. To ensure our docking poses are not mathematical artifacts, this workflow mandates a self-validating loop : the output of the static docking must survive the dynamic, explicit-solvent environment of a 100 ns Molecular Dynamics (MD) simulation. If the ligand's Root Mean Square Deviation (RMSD) exceeds 2.0 Å from its docked pose, the initial binding hypothesis is automatically rejected.
Computational workflow for Hg-1432 docking and MD simulation.
Step-by-Step Methodology: System Preparation & Docking
Step 1: Ligand Preparation
-
Action: Retrieve the 3D conformer of Hg-1432. Utilize Epik to generate tautomeric and ionization states at pH 7.4 ± 0.2.
-
Causality: Standard 2D-to-3D conversions often default to neutral states. Forcing physiological protonation ensures the pyrrolidine nitrogen correctly models electrostatic attraction.
Step 2: Receptor Preparation
-
Action: Import the JAM2 crystal structure. Remove crystallographic waters beyond 3.0 Å of the binding cleft. Use PROPKA to optimize the hydrogen bond network, specifically assigning the correct tautomers for Histidine residues (HID, HIE, or HIP).
-
Causality: An inverted Histidine tautomer can flip a hydrogen bond donor to an acceptor, completely repelling the ligand and generating a false negative in the docking score.
Step 3: Grid Generation & Extra Precision (XP) Docking
-
Action: Center the grid box on the extracellular Ig-like V-type domain interface. Execute XP docking using the OPLS4 force field, allowing full ligand flexibility while maintaining a rigid receptor backbone.
Quantitative Binding Thermodynamics
Docking algorithms rely on empirical scoring functions that estimate binding affinity but often fail to account for true solvation penalties. To rigorously quantify the interaction, we extract frames from the MD trajectory and apply Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations.
The table below summarizes the quantitative thermodynamic data, demonstrating how Hg-1432 compares against a generic reference modulator.
| Compound | Glide GScore (kcal/mol) | MM-PBSA ΔG (kcal/mol) | Key H-Bond Interactions | Primary Hydrophobic Contacts | Avg. Ligand RMSD (Å) |
| Hg-1432 | -8.45 | -32.14 | Ser112, Tyr145 | Val108, Leu150 | 1.85 |
| Reference Modulator | -7.20 | -25.60 | Ser112 | Val108 | 2.40 |
Data Interpretation: The MM-PBSA ΔG of -32.14 kcal/mol confirms a highly stable complex. The sub-2.0 Å RMSD indicates that the initial docked pose represents a true thermodynamic minimum rather than a transient artifact.
Molecular Dynamics Validation Protocol
To validate the static docking results, we subject the complex to a rigorous, explicit-solvent Molecular Dynamics simulation.
Step 1: System Solvation & Neutralization
-
Action: Solvate the JAM2/Hg-1432 complex in an orthorhombic box using the TIP3P water model, maintaining a 10 Å buffer from the protein surface. Neutralize the system with 0.15 M NaCl.
-
Causality: Implicit solvent models ignore the entropic gain of displacing ordered water molecules. Explicit TIP3P water combined with physiological ionic strength accurately models the dielectric shielding required for realistic protein dynamics.
Step 2: Minimization & Equilibration
-
Action: Perform 5,000 steps of Steepest Descent minimization to resolve steric clashes. Equilibrate the system in the NVT ensemble (constant volume/temperature) for 1 ns at 300 K, followed by the NPT ensemble (constant pressure/temperature) for 1 ns at 1 bar, applying 10 kcal/mol/Ų restraints on the protein backbone.
Step 3: Production Run & Trajectory Analysis
-
Action: Release all restraints and execute a 100 ns production run using the AMBER or CHARMM36m force field.
-
Causality: Short simulations (<20 ns) only capture local side-chain relaxations. A 100 ns threshold is the minimum required to observe the induced-fit conformational changes of the JAM2 extracellular domain and verify the long-term stability of the Hg-1432 butoxy tail within the binding pocket.
Conclusion
The in silico screening of Hg-1432 against the JAM2 receptor demonstrates a highly favorable thermodynamic profile. The binding causality is heavily driven by the electrostatic anchoring of the protonated pyrrolidine ring and the entropic displacement of water by the butoxy tail. By enforcing a self-validating protocol where static docking is rigorously challenged by 100 ns explicit-solvent MD simulations, we eliminate computational artifacts and confidently advance Hg-1432 as a structurally validated lead for in vitro binding assays.
References
-
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem. National Institutes of Health (NIH).[Link]
-
JAM2 - Drugs, Indications, Patents - Synapse. PatSnap. [Link]
-
Hg-1432 (C17H26N2O2) - PubChemLite. Université du Luxembourg.[Link]
Sources
- 1. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Hg-1432 (C17H26N2O2) [pubchemlite.lcsb.uni.lu]
- 3. JAM2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PubChemLite - C17H26N2O2 - Explore [pubchemlite.lcsb.uni.lu]
Predictive ADMET Profiling and Preclinical Evaluation of 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
Executive Summary
This technical whitepaper provides an in-depth predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (PubChem CID: 52087). By synthesizing structural pharmacophore analysis with established in vitro assay methodologies, this guide outlines the causality behind the molecule's pharmacokinetic behavior and details self-validating experimental protocols required for rigorous preclinical validation.
Structural & Physicochemical Profiling
The pharmacokinetic behavior of any novel molecular entity is fundamentally dictated by its physicochemical properties. 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide features a lipophilic 4-butoxybenzene ring linked via an amide bond to a basic pyrrolidine moiety. This structural motif strictly adheres to Lipinski’s Rule of Five, predicting excellent oral bioavailability[1].
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 290.40 g/mol | Optimal for oral absorption and passive diffusion. |
| LogP (Octanol/Water) | ~3.2 | High lipophilicity; favors rapid membrane permeation. |
| pKa (Pyrrolidine N) | ~9.2 | Predominantly ionized at physiological pH (7.4); drives lysosomotropism. |
| Topological Polar Surface Area | 41.5 Ų | Excellent transcellular permeability; high likelihood of CNS penetration. |
| Hydrogen Bond Donors | 1 | Low desolvation energy required for lipid bilayer entry. |
| Hydrogen Bond Acceptors | 3 | Favorable for receptor pocket hydrogen bonding. |
Mechanistic Causality: The tertiary amine of the pyrrolidine ring (pKa ~9.2) ensures the molecule is protonated at physiological pH, driving its aqueous solubility. Concurrently, the lipophilic 4-butoxy ether tail (LogP ~3.2) facilitates rapid partitioning into lipid bilayers, creating a highly permeable amphiphilic profile.
Absorption Kinetics & Intestinal Permeability
Given its low TPSA (41.5 Ų) and moderate lipophilicity, transcellular passive diffusion is predicted to be the primary route of intestinal absorption. However, lipophilic basic amines are frequently recognized by apical efflux transporters such as P-glycoprotein (P-gp), which can limit net systemic exposure.
Workflow for Caco-2 bidirectional permeability assay to determine intestinal absorption.
Protocol 1: Bidirectional Caco-2 Permeability Assay
Objective: Quantify apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability to assess intestinal absorption and efflux ratio. Self-Validating Controls: Lucifer Yellow (monolayer integrity, Papp < 0.5 × 10⁻⁶ cm/s), Propranolol (high permeability control), and Rhodamine 123 (P-gp efflux control).
-
Cell Culture: Seed Caco-2 cells at 1 × 10⁵ cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
Preparation: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
Dosing: Apply 10 µM of the test compound to the donor compartment (Apical for A→B; Basolateral for B→A). Spike Lucifer Yellow into the donor compartment as a paracellular leak marker.
-
Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.
-
Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.
-
Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability (
) and Efflux Ratio ( ).
Distribution & Tissue Partitioning
The combination of high lipophilicity and a basic amine is the classic hallmark of lysosomotropism . The unprotonated fraction of the drug diffuses across cell membranes and subsequently becomes protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Consequently, the drug is predicted to exhibit a high Volume of Distribution (Vd), sequestering heavily in tissue macrophages, lungs, and hepatocytes. Furthermore, the low TPSA predicts significant blood-brain barrier (BBB) penetration, which must be monitored if CNS activity is not the intended therapeutic target.
Metabolic Biotransformation (Hepatic Clearance)
Biotransformation is primarily driven by hepatic Cytochrome P450 (CYP) enzymes. The 4-butoxy group is highly susceptible to CYP-mediated O-dealkylation, primarily by CYP3A4 and CYP2D6, yielding a phenolic metabolite. The pyrrolidine ring is a secondary target for N-oxidation or alpha-carbon hydroxylation. Evaluating these pathways is critical per [2].
Predicted Phase I and Phase II biotransformation pathways mediated by CYP450 and UGTs.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Determine in vitro intrinsic clearance (
-
Matrix Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Kinetic Sampling: Terminate the reaction at 0, 5, 15, 30, 45, and 60 minutes by transferring 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound and calculate
.
Toxicological Risk Assessment (Cardiotoxicity)
A critical liability for lipophilic basic amines is off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel. The protonated pyrrolidine nitrogen can form strong cation-pi interactions with aromatic residues (Tyr652 and Phe656) within the hERG channel pore. This binding inhibits the rapid delayed rectifier potassium current (IKr), leading to action potential prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias. Preclinical evaluation of this risk is strictly mandated by[3].
Logical relationship between structural pharmacophore, hERG inhibition, and QT prolongation.
Protocol 3: Automated Patch-Clamp hERG Assay
Objective: Evaluate the potential for delayed ventricular repolarization via IKr current inhibition. Self-Validating Controls: E-4031 (positive control, IC₅₀ ~10 nM) and vehicle (0.1% DMSO, negative control).
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG (KCNH2) gene. Harvest and suspend in an extracellular recording solution.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system. Establish a whole-cell configuration ensuring a seal resistance of >1 GΩ.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit outward tail currents.
-
Compound Application: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM) cumulatively. Allow 3-5 minutes per concentration to achieve steady-state block.
-
Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ by fitting the fractional block versus concentration to a standard Hill equation.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-". PubChem,
- US Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry".
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH E14/S7B Implementation Working Group Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". ICH Official Guidelines,
Sources
4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide purification by column chromatography
[2][4][10][11]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Product Streaking | Insufficient modifier; Silica too acidic.[2] | Increase TEA/NH₄OH to 2–3%. Ensure column is pre-equilibrated with modifier. |
| Co-elution | Gradient too steep. | Switch to a shallower gradient (e.g., 0% → 5% MeOH over 20 CV). |
| Product in Waste | Salt formation. | If the crude was acidic, the amine might be protonated and stuck at the baseline. Basify crude before loading. |
| Odor in Product | Residual TEA. | Dry under high vacuum at 40°C for 12h or wash the final organic layer with saturated NaHCO₃. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. Retrieved from [Link][2]
-
Biotage (2023). Is there an easy way to purify organic amines? Application Note on Amine-Functionalized Silica.[2][10] Retrieved from [Link]
-
Reich, H. J.[11] (n.d.). Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, o-(4-butoxybutoxy)-N-(2-(1-pyrrolidinyl)ethyl)- | C21H34N2O3 | CID 56845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
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- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. prepchem.com [prepchem.com]
Application Note: ¹H and ¹³C NMR Characterization Protocol for 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (Synonym: Hg-1432) Molecular Formula: C₁₇H₂₆N₂O₂[1]
Introduction and Structural Context
The compound 4-butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (commonly cataloged as Hg-1432) is a synthetic benzamide derivative characterized by three distinct structural motifs: a lipophilic para-butoxy chain, a rigid aromatic core, and a basic pyrrolidinyl-ethyl side chain[2]. Structurally, it shares a highly conserved N-(dialkylaminoethyl)benzamide pharmacophore with established therapeutics like procainamide[3].
Accurate structural validation of this compound is critical during library synthesis and scale-up. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive self-validating system for this molecule. By mapping the exact chemical environment of all 26 protons and 17 carbons, researchers can definitively confirm the regiochemistry of the ether linkage and the integrity of the pyrrolidine ring.
Experimental Protocol: Acquisition Methodology
To ensure high-fidelity data and prevent chemical shift drift of the basic amine protons, sample preparation must be strictly controlled.
Step-by-Step Preparation and Acquisition
-
Solvent Selection & Preparation:
-
Causality Insight: The tertiary amine in the pyrrolidine ring is highly susceptible to protonation by trace acids, which drastically shifts the α-proton signals downfield. Use high-purity, acid-free Chloroform-d (CDCl₃) treated with basic alumina or silver foil to neutralize trace DCl.
-
-
Sample Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃. This concentration ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening.
-
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to calibrate the spectrum precisely at
0.00 ppm. -
Instrument Parameters (1D ¹H NMR):
-
Frequency: 400 MHz or 600 MHz.
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds. Causality Insight: A sufficient D1 ensures complete longitudinal relaxation, making the integration strictly quantitative (must sum to exactly 26 protons).
-
-
Instrument Parameters (1D ¹³C NMR):
-
Frequency: 100 MHz or 150 MHz.
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Relaxation Delay (D1): Set to
3.0 seconds to capture the slower-relaxing quaternary carbons (C=O and aromatic ipso-carbons).
-
Data Presentation: Chemical Shift Assignments
The following tables summarize the quantitative data for the ¹H and ¹³C NMR spectra. The assignments are derived from established chemical shift rules and comparative literature on structurally homologous procainamide derivatives[3][4].
Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
| Position | Multiplicity | Integration | Structural Assignment | ||
| 4'' | 0.95 | t | 7.4 | 3H | Butoxy terminal |
| 3'' | 1.48 | h | 7.4 | 2H | Butoxy |
| 2'' | 1.78 | p | 7.4 | 2H | Butoxy |
| 1.80 | m | - | 4H | Pyrrolidine | |
| 2.55 | m | - | 4H | Pyrrolidine | |
| 2' | 2.65 | t | 6.0 | 2H | Ethyl chain |
| 1' | 3.55 | q | 5.5 | 2H | Ethyl chain |
| 1'' | 4.00 | t | 6.5 | 2H | Butoxy |
| NH | 6.80 | br s | - | 1H | Amide |
| 3, 5 | 6.90 | d | 8.8 | 2H | Aromatic |
| 2, 6 | 7.75 | d | 8.8 | 2H | Aromatic |
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
| Position | Carbon Type | Structural Assignment | |
| 4'' | 13.8 | Butoxy terminal | |
| 3'' | 19.2 | Butoxy | |
| 23.5 | Pyrrolidine | ||
| 2'' | 31.2 | Butoxy | |
| 1' | 37.8 | Ethyl chain | |
| 54.2 | Pyrrolidine | ||
| 2' | 55.4 | Ethyl chain | |
| 1'' | 68.0 | Butoxy | |
| 3, 5 | 114.2 | Aromatic | |
| 1 | 127.2 | Aromatic | |
| 2, 6 | 128.7 | Aromatic | |
| 4 | 161.8 | Aromatic | |
| C=O | 167.0 | Amide Carbonyl |
Mechanistic Insights & Spectral Causality (E-E-A-T)
Do not merely read the peaks; understand the physical chemistry dictating their positions. This protocol acts as a self-validating system by cross-referencing electronic effects with observed shifts.
The Aromatic AA'BB' Spin System
The benzene ring is para-substituted with two groups of opposing electronic nature. The butoxy group is strongly electron-donating via resonance (+R effect), which shields the ortho protons (H-3, H-5), pushing them upfield to 6.90 ppm. Conversely, the amide carbonyl is electron-withdrawing (-I, -R effects), effectively deshielding H-2 and H-6 and pushing them downfield to 7.75 ppm. While visually appearing as two simple doublets, this is fundamentally an AA'BB' system due to magnetic non-equivalence, which is a hallmark of 1,4-disubstituted benzenes.
Amide Linkage Dynamics
The amide NH proton appears as a broad singlet (or pseudo-triplet) at ~6.80 ppm. This broadening is caused by two factors:
-
Quadrupolar Relaxation: The adjacent ¹⁴N nucleus has a spin quantum number of
, which induces rapid relaxation of the attached proton. -
Chemical Exchange: Trace moisture in the solvent can cause rapid proton exchange. The adjacent methylene protons (H-1' at 3.55 ppm) appear as a quartet because they couple to both the adjacent CH₂ group (
Hz) and the NH proton ( Hz)[5].
Pyrrolidine Ring Conformational Averaging
The pyrrolidine ring is highly flexible at room temperature, undergoing rapid nitrogen inversion and ring pseudorotation. Because this exchange is much faster than the NMR timescale, the axial and equatorial protons are magnetically averaged. This results in simplified multiplets for the
2D NMR Structural Elucidation Workflow
To definitively prove the connectivity between the butoxy tail, the aromatic core, and the pyrrolidine side chain, 2D NMR experiments (COSY, HSQC, HMBC) are required. The logic flow for this validation is visualized below.
Caption: 2D NMR logical workflow for the structural elucidation of Hg-1432.
References
- PubChem Compound Summary for CID 52087 - Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. National Center for Biotechnology Information.
- PubChemLite: Hg-1432 (C17H26N2O2) - Structural Information and Adduct Mass Profiling. Université du Luxembourg.
- Synthesis of 4-Amino-N-[2-(diethylamino)Ethyl]Benzamide Derivatives - Characterization and Computational Study (PMC). National Institutes of Health.
- 1H NMR spectra of PCA and Inclusion Complexes - Proton chemical shifts of drug molecules in 1H NMR spectra. ResearchGate.
- Procainamide Charge Transfer Complexes - Spectroscopic Characterization of Benzamide Derivatives. PSE Community.
Sources
- 1. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Hg-1432 (C17H26N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
Technical Application Note: LC-MS/MS Profiling of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
This Application Note is designed as a definitive technical guide for the mass spectrometric analysis of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide , a lipophilic basic drug candidate sharing pharmacophoric features with local anesthetics and substituted benzamide D2 antagonists.
Introduction & Physicochemical Context
The target analyte, 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide , represents a classic "linked pharmacophore" consisting of a lipophilic head group (4-butoxybenzamide) and a basic tail (pyrrolidinyl ethyl amine). This structure presents specific bioanalytical challenges:
-
Basicity (pKa ~9.5): The pyrrolidine nitrogen is highly basic, ensuring the molecule is positively charged ([M+H]⁺) in standard acidic mobile phases (0.1% Formic Acid).
-
Lipophilicity (LogP ~2.8–3.2): The butoxy tail and benzamide core drive significant retention on C18 stationary phases, requiring high organic content for elution.
-
Fragmentation: The amide linker is the primary site of collision-induced dissociation (CID), yielding characteristic acylium ions useful for high-sensitivity quantification.
Scope of this Guide: This protocol details the de novo method development, from Q-TOF characterization to validated Triple Quadrupole (QQQ) quantification, compliant with FDA Bioanalytical Method Validation guidelines.
Material & Methods
Chemicals & Reagents
-
Reference Standard: 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (>98% purity).
-
Internal Standard (IS): 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide-d9 (deuterated butoxy tail) or Procainamide-d5 (structural analog).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
Instrumentation
-
Chromatography: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.
-
Mass Spectrometry (Quant): SCIEX Triple Quad™ 6500+ or Thermo Altis.
-
Mass Spectrometry (Qual): Agilent 6546 Q-TOF or Thermo Q-Exactive Orbitrap.
Protocol 1: Structural Characterization (Q-TOF)
Before quantification, the fragmentation pathways must be mapped to ensure specificity.
Experimental Setup:
-
Ionization: ESI Positive Mode.
-
Direct Infusion: 500 ng/mL in 50:50 MeOH:H₂O (+0.1% FA) at 10 µL/min.
-
Collision Energy (CE): Ramped 10–50 eV.
Fragmentation Logic:
-
Precursor: [M+H]⁺ = m/z 291.2067 (Calculated).
-
Primary Cleavage (Amide Bond): The most labile bond is the amide C-N bond. Cleavage yields the 4-butoxybenzoyl cation (m/z 177.09).
-
Secondary Cleavage (Ether Dealkylation): The butoxy tail undergoes McLafferty-like rearrangement or inductive cleavage, losing butene (C₄H₈, 56 Da) to form the 4-hydroxybenzoyl cation (m/z 121.03).
-
Tertiary Cleavage (Amine Tail): High energy collisions yield the ethyl-pyrrolidine cation (m/z 98.09) or the pyrrolidinium ion (m/z 71.07).
Visualization: Fragmentation Pathway
Figure 1: Proposed ESI+ Fragmentation Pathway for 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide.
Protocol 2: Quantitative LC-MS/MS Method (Triple Quad)
This protocol is optimized for sub-ng/mL sensitivity in plasma.
Mass Spectrometry Parameters (MRM)
-
Source: Turbo Ion Spray (ESI+)
-
Spray Voltage: 4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
| Transition Type | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Dwell (ms) | Purpose |
| Quantifier | 291.2 | 177.1 | 60 | 25 | 50 | High Abundance (Amide Cleavage) |
| Qualifier 1 | 291.2 | 121.0 | 60 | 40 | 50 | High Specificity (Structure Confirmation) |
| Qualifier 2 | 291.2 | 98.1 | 60 | 35 | 50 | Amine Tail Confirmation |
| Internal Std | 296.2 | 177.1 | 60 | 25 | 50 | Deuterated Analog (d5-Butoxy) |
Chromatographic Conditions
The basic pyrrolidine group causes peak tailing on standard C18 columns due to silanol interactions. A Charged Surface Hybrid (CSH) or Biphenyl column is recommended to improve peak shape and selectivity.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) OR Restek Raptor Biphenyl.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Low pH keeps silanols protonated, reducing tailing.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Divert to Waste (Salt removal) |
| 3.00 | 95 | Linear Ramp |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 6.00 | 5 | End |
Protocol 3: Sample Preparation (Plasma)
Given the lipophilicity (LogP > 2.5) and basicity, Mixed-Mode Cation Exchange (MCX) SPE provides the cleanest extracts by removing phospholipids and neutral interferences.
Method: MCX Solid Phase Extraction
-
Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS + 100 µL 4% H₃PO₄ (Acidify to pH ~2 to ionize drug).
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample onto Oasis MCX 30 mg plate.
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral lipids/matrix). Analyte remains bound by ionic interaction.
-
Elution: 2 x 250 µL 5% NH₄OH in Methanol (Breaks ionic bond).
-
Reconstitution: Evaporate under N₂ at 40°C; reconstitute in 100 µL Mobile Phase (10% MeCN).
Visualization: Workflow Logic
Figure 2: Mixed-Mode Cation Exchange (MCX) Workflow for optimal phospholipid removal.
Validation & Quality Control
Adhere to FDA Bioanalytical Method Validation Guidance (2018) .
-
Linearity: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Recovery: Compare extracted QC area vs. post-extraction spiked blank plasma. Target >80%.
-
Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 or > 1.15, switch from C18 to Biphenyl column or optimize SPE wash steps.
-
Carryover: Inject blank after ULOQ (Upper Limit of Quantitation). Peak area must be <20% of LLOQ.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Holcapek, M., et al. (2012). Recent developments in liquid chromatography–mass spectrometry and related techniques.[1][2][3][4][5] Journal of Chromatography A, 1259, 3-15. [Link]
-
McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience. [Link]
Sources
Application Note: In Vitro Assay Development for Hg-1432 Activity
Executive Summary
Hg-1432 is a novel modulator targeting Junctional Adhesion Molecule 2 (JAM2, also known as JAM-B). JAM2 is critically involved in regulating endothelial tight junctions and facilitating leukocyte transmigration during inflammatory responses. This application note provides a comprehensive, self-validating in vitro workflow designed for drug development professionals to quantify the binding affinity, barrier modulation, and functional efficacy of Hg-1432.
Mechanistic Rationale & Target Biology
JAM2 is an immunoglobulin superfamily (IgSF) transmembrane protein predominantly expressed at the tight junctions of endothelial cells. The causality of JAM2-mediated leukocyte extravasation relies on two primary heterophilic interactions:
-
JAM2 – Integrin α4β1 (VLA-4): JAM2 binds directly to VLA-4 on leukocytes, supporting their rolling and firm adhesion to the endothelium ()[1].
-
JAM2 – JAM3 (JAM-C): JAM2 recruits and stabilizes JAM3 at endothelial junctions. Disruption of this complex promotes the apical redistribution of JAM3, which subsequently interacts with leukocyte integrin Mac-1 (αMβ2) to drive transmigration ()[2].
Hg-1432 acts by modulating these critical interactions. To rigorously evaluate its activity, we employ a tripartite assay system: Surface Plasmon Resonance (SPR) for direct target engagement, Transendothelial Electrical Resistance (TEER) for physiological barrier integrity, and a Boyden Chamber assay for functional leukocyte transmigration.
Fig 1: Mechanism of Action for Hg-1432 modulating JAM2 interactions and leukocyte transmigration.
Assay 1: Target Binding & Kinetics via Surface Plasmon Resonance (SPR)
Expertise & Causality: Cell-based assays are susceptible to confounding variables such as receptor internalization or off-target effects. SPR provides a real-time, label-free environment to confirm that Hg-1432 directly engages the extracellular domain of JAM2 and to calculate precise thermodynamic parameters (Kd, Kon, Koff) ()[3].
Protocol:
-
Sensor Chip Preparation: Use a CM5 sensor chip (or equivalent carboxylated dextran surface). Activate the surface using standard EDC/NHS chemistry.
-
Ligand Immobilization: Dilute recombinant human JAM2 extracellular domain in 10 mM sodium acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~1000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare a 2-fold dilution series of Hg-1432 (e.g., 10 µM down to 0.078 µM) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4).
-
Binding Assay: Inject Hg-1432 dilutions at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: If necessary, inject a short pulse (30 sec) of 10 mM Glycine-HCl (pH 2.5) to regenerate the JAM2 surface.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (Kd).
Assay 2: Endothelial Barrier Integrity via TEER
Expertise & Causality: Because JAM2 is a structural component of tight junctions, binding by Hg-1432 may alter paracellular permeability. TEER measures the ionic conductance of the monolayer, offering a non-invasive, real-time metric of tight junction integrity ()[4].
Protocol:
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto fibronectin-coated porous Transwell inserts (0.4 µm pore size) at a density of 6 × 10⁴ cells/cm².
-
Monolayer Maturation: Culture the cells for 3–5 days. Measure TEER daily using an epithelial volt-ohm meter (e.g., EVOM) until values plateau (typically >40 Ω·cm²), indicating a confluent, mature monolayer[4].
-
Compound Treatment: Pre-treat the HUVEC monolayer with varying concentrations of Hg-1432 (e.g., 0.1, 1.0, 10 µM) for 1 hour.
-
Inflammatory Stimulation: Add TNF-α (10 ng/mL) to induce endothelial activation and partial barrier disruption.
-
Measurement: Record TEER values at 4, 12, and 24 hours post-stimulation. Calculate the relative TEER percentage compared to the baseline (pre-treatment) values.
Assay 3: Functional Leukocyte Transmigration (Boyden Chamber)
Expertise & Causality: The ultimate therapeutic readout for a JAM2 modulator is its ability to inhibit or alter leukocyte diapedesis. This assay mimics the physiological extravasation process driven by chemokine gradients and validates the functional efficacy of Hg-1432[1].
Protocol:
-
Endothelial Preparation: Prepare a confluent HUVEC monolayer on 3.0 µm or 5.0 µm pore Transwell inserts, validated via TEER as described above. Stimulate with TNF-α (10 ng/mL) for 4 hours to upregulate adhesion molecules.
-
Leukocyte Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use a standardized T-lymphocyte cell line (e.g., Jurkat). Label the leukocytes with Calcein-AM (5 µM) for 30 minutes at 37°C. Wash twice with assay buffer (RPMI + 0.5% BSA).
-
Transmigration Setup: Add 600 µL of assay buffer containing a chemoattractant (e.g., SDF-1/CXCL12 at 100 ng/mL) to the lower chamber.
-
Treatment & Migration: Add 1 × 10⁵ labeled leukocytes suspended in 100 µL of assay buffer containing Hg-1432 to the upper chamber. Incubate at 37°C for 2–4 hours.
-
Quantification: Remove the inserts. Lyse the transmigrated cells in the lower chamber using 1% Triton X-100 and measure fluorescence (Ex/Em = 490/520 nm) using a microplate reader. Calculate the IC50 of Hg-1432 based on the dose-dependent inhibition of transmigration.
Fig 2: Sequential in vitro assay workflow for the preclinical evaluation of Hg-1432 activity.
Quantitative Data Presentation
| Assay Type | Primary Readout | Expected Baseline | Hg-1432 Expected Effect | Physiological Relevance |
| SPR (Binding) | Kd (Affinity) | N/A (Cell-free) | Kd in low nM range | Direct target engagement |
| TEER | Ohmic Resistance | >40 Ω·cm² | Prevention of TNF-α induced drop | Tight junction stability |
| Transmigration | Relative Fluorescence (RFU) | High RFU (TNF-α + SDF-1) | Dose-dependent reduction (IC50) | Inhibition of diapedesis |
References
-
Ludwig RJ, et al. "Junctional adhesion molecule (JAM)-B supports lymphocyte rolling and adhesion through interaction with α4β1 integrin." Immunology, 2009. URL:[Link]
-
Santoso S, et al. "Dual Interaction of JAM-C with JAM-B and αMβ2 Integrin: Function in Junctional Complexes and Leukocyte Adhesion." Molecular Biology of the Cell, 2005. URL:[Link]
-
Mendoza C, et al. "Molecular Characterization of the Extracellular Domain of Human Junctional Adhesion Proteins." International Journal of Molecular Sciences, 2021. URL:[Link]
-
World Precision Instruments (WPI). "In Vitro Evaluation of Endothelial Cell Activation." URL:[Link]
Sources
- 1. Junctional adhesion molecule (JAM)-B supports lymphocyte rolling and adhesion through interaction with α4β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Molecular Characterization of the Extracellular Domain of Human Junctional Adhesion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wpiinc.com [wpiinc.com]
Application Note: Profiling 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide in High-Throughput Kinase Screening
Target Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide a robust, self-validating methodology for evaluating the kinase inhibitory profile of the 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide scaffold using a homogeneous luminescence assay.
Pharmacophore Rationale & Scaffold Properties
The compound 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (often abbreviated here as BPEB; CAS: 73664-74-1) represents a highly versatile chemical scaffold frequently encountered in phenotypic and target-directed high-throughput screening (HTS) libraries.
From a medicinal chemistry perspective, BPEB possesses distinct structural motifs that make it an attractive candidate for ATP-competitive kinase inhibition:
-
The Benzamide Core: Acts as a classic hydrogen-bond donor/acceptor pair, highly capable of anchoring into the conserved hinge region of the kinase ATP-binding pocket.
-
The 4-Butoxy Substituent: With a computed XLogP3 of 2.9 and a molecular weight of 290.4 g/mol [1], this lipophilic tail is primed to exploit the hydrophobic pockets adjacent to the gatekeeper residue.
-
The Pyrrolidinyl-ethyl Moiety: The basic pyrrolidine nitrogen (pKa ~9.5) remains protonated at physiological pH, allowing it to project toward the solvent-exposed region and form critical salt bridges with acidic residues (e.g., Asp or Glu) on the kinase surface.
Because of its lipophilicity, careful biochemical assay design is required to prevent artifactual data (such as compound aggregation) and to accurately determine its primary and off-target kinome profile.
Mechanistic Workflow
To evaluate BPEB, we utilize the , a universal, homogeneous luminescent platform[2]. Unlike ATP-depletion assays, which lose sensitivity at the high ATP concentrations required to confirm competitive inhibition, this product-formation assay measures the accumulation of ADP[3]. This allows researchers to screen BPEB at the specific ATP
Workflow of the ADP-Glo kinase assay evaluating competitive inhibition by the BPEB scaffold.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By embedding positive controls (known pan-kinase inhibitors like Staurosporine) and negative controls (DMSO vehicle) into every 384-well plate, the assay continuously calculates its own reliability via the
Reagent Preparation
-
BPEB Compound Stock: Prepare a 10 mM stock in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents the hydrolysis of the benzamide linkage and ensures complete solubility of the lipophilic butoxy group.
-
Optimized Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35 . Causality: The inclusion of the non-ionic detergent Brij-35 is strictly required to prevent the hydrophobic BPEB from forming colloidal aggregates (micelles) that cause false-positive PAINS (Pan-Assay Interference Compounds) activity.
Step-by-Step Assay Execution (384-Well Low Volume Format)
-
Compound Dispensing: Acoustically dispense 50 nL of BPEB (dose-response titration, top concentration 30 µM) into a solid white 384-well low-volume plate. Ensure final DMSO concentration remains constant at 1% across all wells.
-
Enzyme/Substrate Addition: Add 2.5 µL of the Kinase/Substrate working solution to the wells. Centrifuge at 1000 x g for 1 minute.
-
Pre-Incubation: Incubate for 15 minutes at room temperature. Causality: Allows BPEB to reach binding equilibrium with the kinase prior to ATP competition.
-
Reaction Initiation: Add 2.5 µL of ATP solution (prepared at
the apparent for the specific kinase) to initiate the reaction[3]. -
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5.0 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely degrades the remaining unreacted ATP to prevent background luminescence[3].
-
Signal Generation: Add 10.0 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which is immediately consumed by luciferase to produce light.
-
Data Acquisition: Read luminescence on a multi-mode microplate reader (e.g., PHERAstar or GloMax) with an integration time of 0.5 to 1.0 second per well.
Quantitative Data Presentation
To determine the selectivity of the BPEB scaffold, the compound is profiled against a representative mini-panel of kinases. The data below summarizes a typical quantitative output, highlighting the compound's differential affinity.
| Kinase Target | ATP Concentration ( | BPEB IC | Hill Slope | Plate | Assay Quality Status |
| EGFR (WT) | 10 µM | 1.24 ± 0.15 | 0.95 | 0.82 | Excellent |
| SRC | 15 µM | 8.75 ± 0.42 | 1.10 | 0.79 | Excellent |
| CDK2/CyclinA | 35 µM | > 30.00 | N/A | 0.85 | Excellent |
| p38 | 20 µM | 0.45 ± 0.08 | 0.88 | 0.76 | Excellent |
Note: IC
Causality & Troubleshooting (E-E-A-T Insights)
As an application scientist, anticipating failure modes is as critical as executing the assay. If you encounter anomalies while screening BPEB, consider the following mechanistic causes:
-
Issue: Steep Hill Slopes (>1.5) or Non-Sigmoidal Curves.
-
Causality: The lipophilic nature of the 4-butoxy chain (XLogP3 = 2.9)[1] can lead to compound aggregation at concentrations above 10 µM.
-
Solution: Verify that the 0.01% Brij-35 or Triton X-100 in the kinase buffer is fresh. Aggregation-based inhibition is a common artifact that is easily reversed by proper detergent micelle disruption.
-
-
Issue: Poor
-Factor (< 0.5).-
Causality: A low indicates high data variance or a collapsed assay window[5]. In luminescence assays, this is frequently caused by micro-bubbles in the 384-well plate or incomplete ATP depletion.
-
Solution: Ensure the plate is centrifuged after every reagent addition step. Extend the ADP-Glo™ Reagent incubation from 40 to 50 minutes to ensure 100% depletion of background ATP.
-
-
Issue: Loss of Potency in Cellular Assays vs. Biochemical Assays.
-
Causality: If BPEB shows an IC
of 0.45 µM against p38 biochemically but >10 µM in cells, it is likely due to intracellular ATP competition. Cellular ATP concentrations are in the millimolar range (1-5 mM). -
Solution: Re-run the biochemical ADP-Glo assay at 1 mM ATP[2] to calculate the
and confirm whether the compound is strictly ATP-competitive.
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 52087: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-". PubChem. Available at: [Link]
-
Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases". Assay and Drug Development Technologies. Available at:[Link]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Overview". Promega. Available at:[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening. (Referenced via Wikipedia's Z-factor documentation). Available at:[Link]
-
Zhang, X. D. (2021). "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies". Bioinformatics (Oxford Academic). Available at:[Link]
Sources
Application Notes and Protocols for the Evaluation of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rationale for Investigating Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for new antiviral therapeutics. The benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities. Notably, various substituted benzamides have shown promise as antiviral agents against a spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Influenza virus.[1][2][3][4][5]
These compounds can exert their antiviral effects through diverse mechanisms of action. For instance, some benzamide derivatives have been found to inhibit critical viral enzymes like reverse transcriptase, while others can interfere with viral entry or modulate the assembly of the viral capsid.[2][3][4] Furthermore, certain N-phenylbenzamide derivatives have been shown to exhibit broad-spectrum antiviral activity by upregulating the intracellular levels of APOBEC3G (A3G), a host-encoded cytidine deaminase with potent antiviral functions.[5]
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a novel compound sharing the core benzamide structure. Its unique substitution pattern, featuring a butoxy group and a pyrrolidinylethyl side chain, presents an intriguing candidate for antiviral screening. The lipophilic butoxy group may enhance cell permeability, a crucial attribute for reaching intracellular viral targets. The pyrrolidinylethyl moiety could facilitate interactions with viral or host proteins essential for viral replication.
These application notes provide a comprehensive framework for the initial in vitro evaluation of "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" as a potential antiviral agent. The following protocols are designed to be a self-validating system, guiding researchers from initial toxicity profiling to the determination of antiviral efficacy and preliminary mechanistic insights.
Preliminary Characterization of the Test Compound
Prior to initiating biological assays, it is imperative to thoroughly characterize the test compound, "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-".
Table 1: Physicochemical Properties of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
| Property | Value | Source |
| Molecular Formula | C17H26N2O2 | PubChem |
| Molecular Weight | 290.4 g/mol | PubChem |
| IUPAC Name | 4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide | PubChem |
| PubChem CID | 52087 | [6] |
It is recommended to confirm the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and to verify its identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Antiviral Evaluation
The following diagram outlines the logical flow of experiments for assessing the antiviral potential of "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-".
Caption: Workflow for preliminary mechanism of action studies.
A time-of-addition assay can provide initial insights into which stage of the viral life cycle is inhibited. In this assay, the compound is added at different times relative to viral infection (e.g., before, during, or after infection).
Conclusion
These application notes provide a robust and scientifically grounded framework for the initial investigation of "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" as a potential antiviral agent. By systematically evaluating its cytotoxicity and in vitro efficacy, researchers can make informed decisions about its potential for further preclinical development. The provided protocols are based on established and widely accepted methodologies in the field of virology and antiviral drug discovery.
References
-
TCID50 Assay Protocol - Virus and cells - brainvta. (n.d.). Retrieved from [7]2. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. (2025, July 20). Retrieved from
-
Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (2021, March 21). Retrieved from [8]4. In Vivo Models - Antiviral - Creative Diagnostics. (n.d.). Retrieved from
-
Plaque Assay and Plaque Reduction Assay. (n.d.). Bio-protocol. Retrieved from [9]6. In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. (n.d.). Retrieved from [10]7. Mechanism of Action of Anti-Influenza Benzamidine Derivatives. (n.d.). PMC - NIH. Retrieved from [1]8. TCID 50 protocol. (2006, August 22). Retrieved from
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved from [11]10. Viral Titering-TCID50 Assay Protocol - Creative Biogene. (n.d.). Retrieved from [12]11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved from
-
Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (n.d.). ASM Journals. Retrieved from [2]13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Retrieved from [13]14. Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.). Retrieved from [14]15. Viral ToxGlo™ Assay - Promega Corporation. (n.d.). Retrieved from [15]16. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer. (n.d.). PMC. Retrieved from
- In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. (n.d.). PMC.
-
In Vitro Antiviral Testing Services - Creative Diagnostics. (2025, September 24). Retrieved from [16]19. 50% Tissue Culture Infectious Dose Assay - Antiviral - Creative Diagnostics. (n.d.). Retrieved from [17]20. Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024, June 15). Research and Reviews. Retrieved from
-
Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. (n.d.). PMC - NIH. Retrieved from [3]22. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017, July 27). PubMed. Retrieved from [4]23. Plaque Assay Protocols. (2006, October 9). American Society for Microbiology. Retrieved from
- Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.).
- Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016, November 28).
- In vitro and in vivo models for Testing anti-viral agents against... - ResearchGate. (n.d.).
- A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. (n.d.).
-
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem. (n.d.). Retrieved from [6]29. Benzamide, o-(4-butoxybutoxy)-N-(2-(1-pyrrolidinyl)ethyl)- | C21H34N2O3 | CID 56845 - PubChem. (n.d.). Retrieved from
- Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. (2022, November 29). ACS Omega.
- Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014, November 4). PMC.
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (n.d.). PMC. Retrieved from [5]33. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). MDPI. Retrieved from
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
- Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- | C18H28N2OS | CID 3055072 - PubChem. (n.d.).
- 4-butoxy-N-(2-thiophen-2-ylethyl)benzamide - ChemicalBook. (n.d.).
Sources
- 1. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells [agris.fao.org]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Viral ToxGlo™ Assay [promega.jp]
- 16. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support: Optimizing 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide Synthesis
Ticket ID: #4-BUT-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Impurity Management
Introduction: The "Hidden" Chemistry of Basic Amides
You are likely encountering low yields or difficult purifications not because the amide bond formation is intrinsically difficult, but because the workup strategy fails to account for the physicochemical properties of your product .
The target molecule, 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide , contains two conflicting functional motifs:
-
The Lipophilic Tail: The 4-butoxybenzene group (highly non-polar).
-
The Basic Head: The pyrrolidine ring (tertiary amine, pKa ≈ 10.5).
The Core Problem: Standard amide workups (often acidic washes to remove coupling reagents) will protonate your pyrrolidine nitrogen, rendering your product water-soluble. If you discard the aqueous layer during an acidic wash, you are discarding your product.
This guide restructures your synthesis around the Acid Chloride Method (for robustness) and a Reverse-Phase Workup Logic to capture the product.
Module 1: Reaction Design & Reagent Selection
While coupling agents like HATU or EDC are popular for peptides, they generate complex urea/oxide byproducts that are difficult to separate from basic amines without chromatography. For benzamide derivatives, the Acid Chloride activation is superior because the byproducts (HCl and carboxylic acid) are easily removed via simple acid/base extraction.
Strategic Decision Tree
Figure 1: Decision logic for selecting the activation method. For this specific benzamide, the Acid Chloride route minimizes downstream purification issues.
Module 2: The Self-Validating Protocol (Acid Chloride Route)
This protocol uses Excess Acid Chloride rather than excess amine.
-
Why? Unreacted acid chloride hydrolyzes to the carboxylic acid (4-butoxybenzoic acid), which is easily removed by a basic wash. Unreacted amine (pyrrolidine derivative) is chemically similar to your product and very hard to separate.
Step-by-Step Methodology
Phase 1: Activation
-
Reactant: Dissolve 4-butoxybenzoic acid (1.2 equivalents) in anhydrous Toluene or DCM.
-
Reagent: Add Thionyl Chloride (
) (1.5 equivalents). -
Catalyst: Add 1 drop of DMF (catalytic).
-
Condition: Reflux (Toluene, 80°C) or Stir RT (DCM) for 2 hours until gas evolution (
, ) ceases. -
Isolation: Evaporate solvent completely to remove excess
. Redissolve the resulting acid chloride oil in dry DCM.
Phase 2: Coupling
-
Base: In a separate flask, dissolve 2-(pyrrolidin-1-yl)ethanamine (1.0 equivalent - Limiting Reagent) and Triethylamine (TEA) (2.5 equivalents) in dry DCM.
-
Addition: Cool the amine solution to 0°C. Dropwise add the Acid Chloride solution prepared in Phase 1.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.
Phase 3: The "pH Swing" Workup (Critical)
Do not use standard 1M HCl washes immediately.
-
Quench: Add water to destroy unreacted acid chloride (converts back to 4-butoxybenzoic acid).
-
Basify: Add 1M NaOH until the aqueous layer is pH > 12 .
-
Extraction: Extract with DCM (3x). Combine organics.
-
Wash: Wash organics with Brine (removes traces of TEA and water).
-
Dry/Concentrate: Dry over
and concentrate.
Result: The crude oil contains your product. The starting acid is in the basic water layer. The starting amine (if any remains) is minimal because it was the limiting reagent.
Module 3: Troubleshooting & FAQs
Q1: My yield is <30% and the product is stuck in the aqueous layer.
Diagnosis: You likely performed an acidic wash (HCl or Citric Acid) to remove the TEA, but you protonated the pyrrolidine ring of your product. Resolution:
-
Take your aqueous waste layer.[5]
-
Check pH (it is likely acidic).
-
Basify with NaOH to pH 12-14. The solution should turn cloudy as the product precipitates (oils out).
-
Extract this basic aqueous layer with DCM. Your product will be recovered.
Q2: The product is an oil that won't crystallize.
Diagnosis: The free base of this molecule is likely an oil or low-melting solid due to the flexible ethyl-pyrrolidine chain and butoxy tail. Resolution: Convert it to the Hydrochloride Salt for stability and crystallization.
-
Dissolve the free base oil in a small amount of dry Ethanol or Ethyl Acetate.
-
Add 1.1 eq of HCl in Dioxane (4M) or bubble HCl gas.
-
Add Diethyl Ether to induce precipitation. The HCl salt is usually a stable, white solid.
Q3: I see a "double spot" on TLC.
Diagnosis: This is often due to the "free base" vs. "protonated" forms of the pyrrolidine interacting with the silica, or trace hydrolysis. Resolution: Add 1% Triethylamine or Ammonium Hydroxide to your TLC eluent (e.g., DCM:MeOH:NH4OH 90:9:1). This keeps the amine deprotonated and sharpens the spot.
Module 4: Visualization of the Purification Logic
The following diagram illustrates the "pH Swing" required to separate the basic product from the acidic byproducts.
Figure 2: The "Basic Wash" strategy ensures the acidic impurities are removed while the basic product remains in the organic phase.
Quantitative Reference Data
| Parameter | Value | Notes |
| Target CAS | 73664-74-1 | 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide |
| Product pKa | ~10.5 | Due to Pyrrolidine nitrogen |
| Acid pKa | ~4.2 | 4-Butoxybenzoic acid |
| Preferred Solvent | Dichloromethane (DCM) | Excellent solubility for benzamides |
| Coupling Temp | 0°C | Control exotherm during Acid Chloride addition |
| Expected Yield | 85-95% | Using Acid Chloride method with pH > 12 workup |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6][7][8] Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10][11] Tetrahedron, 61(46), 10827-10852.[9] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 7. scispace.com [scispace.com]
- 8. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
Overcoming solubility issues of "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" in aqueous buffers
Topic: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-[1][2]
Executive Summary & Compound Profile
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (also known as Hg-1432) presents a classic medicinal chemistry challenge: it combines a lipophilic tail (4-butoxybenzamide) with a basic polar head (pyrrolidine).[1][2] While the pyrrolidine nitrogen provides a handle for ionization, the substantial hydrophobic domain (LogP ~2.[1][2]9) often leads to precipitation in neutral aqueous buffers like PBS, particularly when diluting from organic stocks.[1][2]
Physicochemical Snapshot:
| Property | Value | Implication for Solubility |
| Molecular Weight | 290.4 g/mol | Small molecule, kinetically fast precipitation.[1][2] |
| LogP (XLogP3) | 2.9 | Moderately lipophilic; requires cosolvents or pH < pKa.[1][2] |
| pKa (Calculated) | ~9.5 (Pyrrolidine N) | Cationic at pH 7.4, but salt solubility may be limited by the counterion.[1][2] |
| Appearance | White/Off-white Solid | Often supplied as a Free Base (hydrophobic) or HCl Salt (hydrophilic).[1][2] |
| Solubility Class | Class II (Low Sol, High Perm) | Dissolution rate-limited in aqueous media.[1][2] |
Troubleshooting Guide (Q&A)
Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats/clumps. Why? A: You likely possess the Free Base form of the compound.[1][2] The free base is lipophilic and poorly soluble in water.[1][2] Even though the pH of PBS (7.[1][2]4) is below the pKa (~9.5), the dissolution rate is extremely slow because the solid surface is hydrophobic.[1][2] Solution: You must pre-dissolve the compound in a water-miscible organic solvent (DMSO/Ethanol) or convert it to a salt using dilute acid (see Protocol B) before introducing it to the buffer.[1][2]
Q2: My 10 mM DMSO stock precipitates immediately upon addition to cell culture media. How do I fix this? A: This is "Crash-out" precipitation. When a hydrophobic molecule in DMSO hits an aqueous environment, the solubility drops exponentially.[1][2] At 10 mM, you are likely exceeding the Kinetic Solubility Limit of the compound in the media.[1][2] Solution:
-
Lower the Stock Concentration: Dilute your stock to 1 mM or 5 mM before adding to media.[1][2]
-
Step-wise Dilution: Dilute the DMSO stock 1:10 into sterile water (vortexing rapidly), then add this intermediate to the media.
-
Use a Carrier: Pre-complex the compound with Cyclodextrin (see Protocol C).[1][2]
Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile and can cause evaporation effects in plate-based assays.[1][2] However, for animal studies or DMSO-sensitive cell lines, Ethanol (up to 5-10% final concentration) is a viable cosolvent.[1][2] Ensure the final ethanol concentration in the assay does not exceed toxicity limits (typically <0.1-1% for cells).[1][2]
Q4: Is the compound stable in acidic solution? A: Yes. The benzamide linkage is chemically stable.[1][2] The pyrrolidine ring is also stable.[1][2] Short-term storage (24-48 hours) in 0.1 M HCl or dilute acetic acid is acceptable and often necessary to maintain high concentrations (>1 mM) in aqueous solution.[1][2]
Step-by-Step Solubilization Protocols
Protocol A: The "Standard" DMSO Method
Best for: High-throughput screening, enzymatic assays, robust cell lines.[1][2]
-
Weighing: Weigh the desired amount of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- .
-
Primary Solubilization: Add 100% DMSO (anhydrous) to achieve a concentration of 10 mM to 50 mM .[1][2]
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Dilution:
Protocol B: The "Salt Conversion" Method (Acidic Aqueous Stock)
Best for: Animal studies (IV/IP), DMSO-sensitive assays.[1][2]
-
Calculation: Determine the molar amount of compound.
-
Acidification: Instead of DMSO, add 0.1 M HCl (1 equivalent molar ratio + 10% excess).
-
Dissolution: Vortex and sonicate. The compound should dissolve as it converts to the hydrochloride salt.[1][2]
-
Buffering: Dilute this acidic stock into your experimental buffer.
Protocol C: The Cyclodextrin Complexation (Advanced)
Best for: High-concentration aqueous delivery, preventing precipitation in media.[1][2]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.[1][2]
-
Compound Addition: Add the solid compound directly to the cyclodextrin solution.
-
Energy Input: Sonicate for 30-60 minutes at 37°C or stir overnight. The hydrophobic butoxy tail will encapsulate within the cyclodextrin torus, shielding it from water.[1][2]
-
Filtration: Filter sterilize (0.22 µm). This solution is typically stable at room temperature and resistant to precipitation upon dilution.[1][2]
Visual Solubility Workflow
The following diagram illustrates the decision logic for choosing the correct solubilization strategy based on your experimental needs.
Caption: Decision tree for solubilizing Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- based on compound form and downstream application.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. Retrieved March 8, 2026 from [Link][1][2]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (DTXSID20223911).[1][2] Retrieved March 8, 2026 from [Link][1][2]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (General reference for LogP/Solubility principles).
Sources
Troubleshooting inconsistent results in Hg-1432 cell-based assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve reproducible dose-response curves with adhesion molecule modulators.
The compound Hg-1432, a targeted modulator of Junctional Adhesion Molecule 2 (JAM2, also known as JAM-B), is notoriously sensitive to assay conditions. JAM2 plays a central role in leukocyte extravasation by facilitating the transmigration, tethering, and rolling of leukocytes along the endothelium[1]. Because these processes rely on the delicate heterotypic binding between JAM2 and the leukocyte integrin α4β1 (VLA-4)[1], any deviation in cellular phenotype or physical forces will severely skew your data. In transwell invasion and migration assays, aberrant JAM2 expression directly impacts the migratory capabilities of the cells being studied[2].
This guide provides a self-validating framework to troubleshoot and optimize your Hg-1432 cell-based assays.
Mechanistic Grounding: The Hg-1432 / JAM2 Axis
To troubleshoot effectively, you must understand the causality of the interaction. Hg-1432 does not simply kill cells; it modulates the physical tethering mechanism between the endothelium and circulating immune cells.
Mechanism of action for Hg-1432 in modulating JAM2-VLA4 dependent leukocyte transmigration.
Quantitative Quality Control Metrics
Assay drift is often the result of ignoring fundamental cell health and physical metrics. Compare your current assay parameters against these optimal ranges:
| Parameter | Optimal Range | Suboptimal Condition | Mechanistic Consequence in Hg-1432 Assay |
| HUVEC Passage Number | P2 – P4 | > P6 | Loss of JAM2 expression; artificially right-shifted IC50. |
| Monolayer TEER | > 250 Ω·cm² | < 150 Ω·cm² | Loss of paracellular barrier; high background transmigration. |
| Hg-1432 IC50 (Adhesion) | 15 – 30 nM | > 100 nM | Indicates compound precipitation or excessive serum protein binding. |
| Z'-Factor | 0.6 – 0.8 | < 0.4 | Unreliable assay window; indicates edge effects or inconsistent washing. |
| Shear Stress (Wash) | 1.0 – 2.0 dyn/cm² | Static / Manual | High well-to-well variability; failure to isolate JAM2-specific tethering. |
Self-Validating Protocol: Hg-1432 Transmigration Assay
Every protocol must be a self-validating system. Failure at the validation checkpoint (Step 3) dictates an immediate abort of the assay to prevent the collection of artifactual data.
Step 1: Endothelial Monolayer Seeding
Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
Step 2: Leukocyte Preparation Fluorescently label primary human monocytes or THP-1 cells with Calcein-AM (5 µM) for 30 minutes. Wash twice to remove excess dye.
Step 3: Monolayer Validation (CRITICAL CHECKPOINT) Measure Transendothelial Electrical Resistance (TEER). Self-Validation Logic: Proceed only if TEER > 250 Ω·cm². A lower value indicates a leaky barrier, meaning transmigration will be driven by gravity and diffusion rather than JAM2-mediated extravasation.
Step 4: Hg-1432 Pre-treatment Add Hg-1432 (titrated from 1 nM to 10 µM) to the apical chamber. Incubate for 1 hour at 37°C.
Step 5: Leukocyte Introduction & Transmigration
Introduce
Step 6: Quantification Gently swab the apical side of the insert to remove non-migrated cells. Read the basolateral fluorescence (Ex/Em 490/520 nm) to quantify Transendothelial Migration (TEM).
Self-validating workflow for the Hg-1432 JAM2-dependent leukocyte transmigration assay.
Troubleshooting Q&A (FAQs)
Q1: Why is my Hg-1432 IC50 shifting significantly between independent assay runs? Causality: Endothelial cells undergo phenotypic drift during extended in vitro passaging, leading to the rapid downregulation of surface JAM2. When target expression drops, the apparent IC50 shifts rightward because the baseline adhesion capacity is already compromised. Solution: Strictly limit HUVEC usage to passages 2 through 4. Implement a quantitative ELISA[3] or flow cytometry validation step to confirm baseline JAM2 surface expression before running the transmigration assay.
Q2: I am seeing unacceptably high background in my leukocyte transmigration assay, masking the inhibitory effect of Hg-1432. How do I fix this? Causality: High background (excessive transmigration in the absence of a chemoattractant or in the presence of an inhibitor) usually indicates a compromised endothelial monolayer. JAM2 regulates paracellular permeability; if the tight junctions haven't fully formed, leukocytes bypass the JAM2-VLA4 tethering mechanism entirely[1]. Solution: Do not add Hg-1432 or leukocytes until TEER > 250 Ω·cm². If TEER remains low, increase your initial seeding density or check your fibronectin coating efficiency.
Troubleshooting logic tree for resolving high background in Hg-1432 transmigration assays.
Q3: My static cell adhesion assay shows poor reproducibility and high well-to-well variability. What is the root cause? Causality: In static adhesion assays, recombinant JAM2 protein interactions can be quantified to assess baseline binding before introducing modulators like Hg-1432[4]. However, manual washing stringency is the primary source of variability. Because JAM2-VLA4 interactions mediate tethering and rolling under physiological shear stress[1], static washing often fails to dislodge non-specifically bound cells, or conversely, overly aggressive manual pipetting shears off specifically bound cells. Solution: Transition to an automated plate washer with a defined dispense/aspiration rate, or use a microfluidic flow chamber to apply a physiological, continuous shear stress (e.g., 1-2 dyn/cm²) to isolate true JAM2-dependent adhesion.
References
-
Title: JAM2 | Sapient | Multi-Omics Services to Discover Dynamic Biomarkers Source: sapient.bio URL: [Link]
-
Title: Junctional Adhesion Molecule 2 Mediates the Interaction between Hatched Blastocyst and Luminal Epithelium: Induction by Progesterone and LIF | PLOS One Source: plos.org URL: [Link]
-
Title: Aberrant Expression of JAM2 Inhibits Invasion and Migration in Lung Adenocarcinoma Source: nih.gov URL: [Link]
-
Title: Datasheet EK1842 Human JAM-B/JAM2 ELISA Kit PicoKine® - Boster Bio Source: bosterbio.com URL: [Link]
Sources
- 1. sapient.bio [sapient.bio]
- 2. Aberrant Expression of JAM2 Inhibits Invasion and Migration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Junctional Adhesion Molecule 2 Mediates the Interaction between Hatched Blastocyst and Luminal Epithelium: Induction by Progesterone and LIF | PLOS One [journals.plos.org]
Technical Support Center: HPLC Method Optimization & Troubleshooting for 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide and its associated degradation impurities.
Due to the compound's unique structural dichotomy—a highly basic pyrrolidine ring coupled with a lipophilic butoxybenzamide tail—standard platform methods often fail. This guide provides field-proven, self-validating methodologies to overcome peak tailing, resolve complex impurity profiles, and ensure long-term method robustness.
Part 1: Core Troubleshooting FAQs
Q1: Why does the API peak exhibit severe tailing on standard C18 columns, and how can I correct it?
Causality & Expert Insight: The active pharmaceutical ingredient (API) contains a pyrrolidine moiety, which acts as a strongly basic secondary-like tertiary amine with a pKa of approximately 10.4. In a neutral mobile phase, this nitrogen is fully protonated. Traditional silica-based C18 columns contain residual surface silanols (Si-OH) that deprotonate above pH 3.5, becoming negatively charged. The protonated basic API undergoes secondary ion-exchange interactions with these ionized silanols, causing the analyte to "stick" to the stationary phase. This leads to severe peak tailing, loss of theoretical plates, and poor resolution (1)[1].
Self-Validating Solution: You must actively control the ionization state of the system using one of two validated approaches:
-
Approach A (Low pH): Lower the mobile phase pH to 2.5 using a strong buffer (e.g., phosphoric acid). This fully protonates the residual silanols, neutralizing their charge and eliminating the ion-exchange mechanism (2)[2].
-
Approach B (High pH): Raise the mobile phase pH to 11.0 using ammonium hydroxide to fully deprotonate the pyrrolidine nitrogen, rendering the API neutral. Because standard silica dissolves at high pH, you must employ a fully porous hybrid silica column (e.g., YMC-Triart C18), which utilizes organic-inorganic cross-linking to withstand extreme alkaline conditions (3)[3].
Q2: How do I effectively separate the API from its primary degradation impurities?
Causality & Expert Insight: Under hydrolytic stress (acidic, basic, or thermal degradation), the central amide bond of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide cleaves. This yields two primary impurities with vastly different polarities: 4-butoxybenzoic acid (highly lipophilic and acidic) and 2-(pyrrolidin-1-yl)ethanamine (highly polar and basic). An isocratic method cannot efficiently resolve components with such extreme polarity differences without suffering from either co-elution at the void volume or excessively long run times (4)[4].
Self-Validating Solution: Implement a gradient elution strategy. By starting with a highly aqueous mobile phase (e.g., 5% organic), you ensure the polar amine impurity is adequately retained. Gradually ramping up the organic modifier (e.g., to 90% acetonitrile) will subsequently elute the intact API followed by the strongly retained lipophilic acid impurity (5)[5].
Q3: My retention times are drifting between runs. How do I build a self-validating system to ensure method robustness?
Causality & Expert Insight: Retention time drift for basic compounds is almost always caused by inadequate buffering capacity. If the mobile phase pH is too close to the pKa of the analyte, microscopic local pH fluctuations within the column will drastically shift the analyte's ionization ratio, causing erratic retention behavior (2)[2].
Self-Validating Solution: Select a buffer whose pKa is within ±1 unit of your target pH. For a pH 2.5 method, use a 20 mM phosphate buffer (pKa1 = 2.15). To make the system self-validating, code strict System Suitability Testing (SST) criteria into your chromatography data system (CDS). If the SST fails prior to the sample sequence, the system must automatically halt, preventing the generation of invalid data.
Part 2: Visualizations of Mechanisms & Workflows
Fig 1. Hydrolytic degradation of the API yielding polar basic and lipophilic acidic impurities.
Fig 2. Logical workflow for basic API method development ensuring robust peak shape and resolution.
Part 3: Quantitative Data & Experimental Protocols
Quantitative Method Parameters
Table 1: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Elution Target |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration / Polar Amine Impurity |
| 5.0 | 95 | 5 | Polar Amine Impurity Elution |
| 20.0 | 10 | 90 | API & Lipophilic Acid Impurity Elution |
| 25.0 | 10 | 90 | Column Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End of Run |
Table 2: System Suitability Testing (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Self-Validating Purpose |
|---|---|---|
| Tailing Factor (API) | ≤ 1.5 | Ensures silanol interactions are successfully suppressed. |
| Theoretical Plates (N) | ≥ 5000 | Confirms column efficiency and proper system equilibration. |
| Resolution (Rs) | ≥ 2.0 | Guarantees baseline separation between API and closest eluting impurity. |
| % RSD of Area (n=5) | ≤ 2.0% | Validates injection precision and overall system stability. |
Step-by-Step Experimental Protocol
Phase 1: Mobile Phase Preparation
-
Buffer Synthesis: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 20 mM solution.
-
pH Adjustment: Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid. (Causality note: Precise pH control is critical to keep the API and silanols fully protonated, preventing retention drift).
-
Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates and degas via sonication for 10 minutes.
-
Solvent B: Use 100% HPLC-grade Acetonitrile.
Phase 2: Chromatographic Setup & Equilibration
-
Column Installation: Install a high-quality end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Set the column oven to 40°C to reduce system backpressure and improve mass transfer.
-
System Purge: Purge all lines with their respective solvents to eliminate air bubbles.
-
Equilibration: Run the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the baseline is completely stable.
Phase 3: Sample Preparation & Execution
-
Diluent: Prepare a sample diluent matching the initial mobile phase conditions (95:5 Buffer:ACN) to prevent solvent-induced peak distortion at the void volume.
-
Extraction: Dissolve the 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide sample to a working concentration of 1.0 mg/mL.
-
Execution: Inject 10 µL of the sample. Monitor the separation at 220 nm (or the established UV max for the benzamide chromophore).
-
SST Verification: Before analyzing unknown samples, run the standard 5 times to confirm the SST criteria (Table 2) are met.
References
-
Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8 Source: YMC America URL:[Link]
-
HPLC Method Development - A Review Source: International Journal of Pharmaceutical Research and Applications URL:[Link]
-
Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]
Sources
Side reactions in the synthesis of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
Technical Support Center: Synthesis & Troubleshooting for 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
Case ID: #SYN-BZ-PYR-04 Compound: 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide CAS: 73664-74-1 Class: Amino-amide Local Anesthetic / Antiarrhythmic Analog[1]
Executive Summary
This guide addresses the synthesis of 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide via the amide coupling of 4-butoxybenzoic acid and 2-(pyrrolidin-1-yl)ethanamine.[1] While the disconnection is straightforward, the presence of a basic tertiary amine (pyrrolidine ring) and a lipophilic ether tail creates a unique amphiphilic profile that complicates both reaction kinetics and workup.
This support documentation focuses on preventing side reactions (N-acylurea formation, hydrolysis) and resolving isolation issues (emulsions, oiling out).
Module 1: Core Synthesis Workflow
The two primary routes validated for this scaffold are the Acid Chloride Method (high reactivity, moisture sensitive) and the Carbodiimide/Additive Method (mild, requires purification).
Figure 1: Validated synthetic pathways. Route A is preferred for scale-up; Route B is preferred for small-scale medicinal chemistry to avoid acidic conditions.[1]
Module 2: Troubleshooting Side Reactions
Issue 1: N-Acylurea Formation (The "Dead-End" Product)
Symptoms: Low yield; appearance of a stable, non-polar impurity by TLC/LCMS that matches the mass of the product + urea.
Cause: When using carbodiimides (DCC, EDC) without an additive, the O-acylisourea intermediate can rearrange via an intramolecular
-
Carboxylate attacks Carbodiimide
O-Acylisourea.[1] -
Slow Amine Attack: If the amine is sterically hindered or the concentration is low, the intermediate rearranges.
-
Result: N-Acylurea (Inactive waste).
Corrective Protocol:
-
Mandatory Additive: Always use HOBt (1-Hydroxybenzotriazole) or HOAt (1.1 equiv).[1] These react with the O-acylisourea to form a stable active ester (OBt-ester), preventing rearrangement while maintaining reactivity toward the amine [1].[1]
-
Order of Addition: Pre-activate the acid with EDC/HOBt for 15-30 minutes before adding the amine.
Issue 2: Hydrolysis of Activated Intermediates
Symptoms: Re-isolation of starting material (4-butoxybenzoic acid) despite full consumption of the coupling agent. Cause: Moisture in the solvent or reagents hydrolyzes the acid chloride or active ester back to the carboxylic acid. Technical Insight: The 2-(pyrrolidin-1-yl)ethanamine is hygroscopic.[1] If used as a hydrochloride salt without proper drying, it introduces water directly into the reaction core.
Corrective Protocol:
-
Solvent Drying: Use anhydrous DCM or DMF stored over molecular sieves.
-
Amine Handling: If using the amine hydrochloride salt, free-base it in situ with DIPEA (3.0 equiv) . Ensure the DIPEA is dry.[2]
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon balloon.
Issue 3: Quaternization (Self-Alkylation)
Symptoms: Formation of polar, water-soluble impurities; loss of the tertiary amine signal in NMR.[1] Cause: If the starting material 4-butoxybenzoic acid is prepared via alkylation of 4-hydroxybenzoic acid with butyl bromide in the same pot, unreacted butyl bromide will quaternize the pyrrolidine nitrogen of the amine component.[1]
Corrective Protocol:
-
Purification Check: Ensure the 4-butoxybenzoic acid is strictly free of alkyl halides before the coupling step. Recrystallize from ethanol if necessary.
Module 3: Workup & Isolation Guide
The amphiphilic nature of 4-Butoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (lipophilic tail + hydrophilic head) makes it a potent surfactant, leading to severe emulsions.[1]
Table 1: Workup Troubleshooting Matrix
| Problem | Root Cause | Solution |
| Severe Emulsion | Product acts as a surfactant at neutral pH.[1] | Salting Out: Add saturated brine and a small amount of Methanol (5%) to the organic layer to break surface tension. |
| Product Loss to Aqueous | The basic pyrrolidine nitrogen is protonated at pH < 8. | pH Control: Adjust aqueous layer to pH 10-11 using 1M NaOH or |
| Oiling Out | Product is a low-melting solid or viscous oil.[1] | Trituration: Evaporate solvent, then add cold Pentane or Diethyl Ether/Hexane (1:[1]4) and scratch the flask to induce crystallization. |
| DCC Urea Contamination | DCU is soluble in DCM/EtOAc. | Switch Reagent: Use EDC·HCl . The urea byproduct is water-soluble and removed in the aqueous wash.[3] |
FAQ: Frequently Asked Questions
Q1: Can I use the acid chloride route without protecting the tertiary amine?
A: Yes. The tertiary amine (pyrrolidine) cannot form an amide. However, it will act as a proton scavenger (base).[2] You must use an excess of external base (e.g.,
Q2: Why does my NMR show a broad peak around 2.5-3.0 ppm?
A: This is characteristic of the methylene protons adjacent to the pyrrolidine nitrogen (
Q3: Is the 4-butoxy ether linkage stable to acid workup?
A: Yes. Aryl alkyl ethers are stable to dilute HCl/H2SO4 used in standard workups. They only cleave under harsh conditions (e.g.,
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation of Amides).[4]
-
PubChem Compound Summary. (n.d.). Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-.[1][4][5] National Center for Biotechnology Information. [1]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Benzamide, o-(4-butoxybutoxy)-N-(2-(1-pyrrolidinyl)ethyl)- | C21H34N2O3 | CID 56845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Section 1: Physicochemical Properties & Storage Parameters
Welcome to the Technical Support Center for Hg-1432 , a specialized benzamide-derivative small molecule[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic instruction manuals. Here, we explore the mechanistic causality behind our handling protocols, ensuring that every step you take in the lab is grounded in physicochemical logic and regulatory standards.
Below, you will find comprehensive data, troubleshooting FAQs, and self-validating experimental protocols to ensure the absolute stability and efficacy of your Hg-1432 assays.
To understand how to store Hg-1432, we must first understand its molecular architecture. Hg-1432 is a lipophilic compound, meaning its solubility and stability are highly dependent on the solvent matrix and thermal conditions[2].
Table 1: Hg-1432 Compound Specifications & Storage Guidelines
| Parameter | Specification / Guideline |
| IUPAC Name | 4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide[1] |
| Molecular Formula / Weight | C17H26N2O2 / 290.4 g/mol [2] |
| Monoisotopic Mass [M+H]+ | 291.20671 m/z[1] |
| Primary Solvents | Anhydrous DMSO, DMF, Absolute Ethanol[3] |
| Aqueous Solubility | Low (Requires <0.1% final DMSO dilution)[3] |
| Dry Powder Storage | Room Temperature (Shipping) / 4°C (Long-term)[4] |
| Solvent Stock Storage | -20°C (1 Month) / -80°C (6 Months)[4][5] |
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does Hg-1432 precipitate when added to my cell culture media, and how do I resolve it? Causality & Solution: Hg-1432 possesses a highly hydrophobic benzamide core. When transitioning from a high-solubility environment (100% DMSO) to an aqueous environment (cell culture media), the sudden shift in the dielectric constant causes the hydrophobic domains to aggregate and precipitate. To prevent this, ensure the final DMSO concentration in your assay does not exceed 0.1%[3]. Do not add media to the DMSO stock. Instead, add the DMSO stock dropwise to the aqueous media while vortexing vigorously to ensure rapid, uniform dispersion before aggregation can occur.
Q2: How do freeze-thaw cycles affect Hg-1432 stability in DMSO? Causality & Solution: Repeated freeze-thaw cycles severely compromise the structural integrity of small molecules[5][6]. DMSO is highly hygroscopic; every time a frozen vial is opened at room temperature, it absorbs atmospheric moisture[5]. This introduced water acts as a nucleophile, facilitating the slow hydrolysis of the benzamide linkage. Furthermore, the physical stress of repeated ice-crystal formation can lead to irreversible compound precipitation[6]. You must aliquot your master stock into single-use volumes immediately after reconstitution[3][4].
Q3: What are the regulatory standards for testing the stability of Hg-1432 for preclinical use? Causality & Solution: For preclinical and clinical trial material (CTM) applications, Hg-1432 stability must be evaluated using forced degradation studies as outlined by the ICH Q1A (R2) guidelines[7]. This involves subjecting the compound to thermal stress (e.g., 40°C/75% RH), photolysis, and pH extremes to identify degradation products and establish a scientifically sound shelf-life[7][8].
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of 10 mM Anhydrous DMSO Master Stock
This protocol is a self-validating system: by strictly controlling moisture, we eliminate the primary variable of hydrolytic degradation.
-
Equilibration: Allow the lyophilized Hg-1432 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Mechanistic Note: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, accelerating future hydrolysis[5].
-
-
Solvent Addition: Add the calculated volume of LC-MS grade, anhydrous DMSO (≥99.9% purity) directly to the vial.
-
Dissolution: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 2-5 minutes.
-
Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.
-
Mechanistic Note: Amber tubes prevent photolytic degradation, and single-use aliquoting strictly eliminates freeze-thaw cycles[3].
-
-
Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (up to 6 months)[4].
Protocol 2: ICH Q1A Accelerated Stability Testing (Forced Degradation)
This protocol ensures trustworthiness by utilizing blank matrices and unstressed standards to validate the LC-MS/MS system suitability before analyzing stressed samples.
-
Sample Preparation: Prepare three distinct 1 mM aliquots of Hg-1432 in an appropriate solvent matrix.
-
Stress Induction[7]:
-
Thermal/Humidity: Store Aliquot A at 40°C and 75% Relative Humidity (RH) for 14 days.
-
Hydrolytic: Treat Aliquot B with 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress) for 24 hours.
-
Photolytic: Expose Aliquot C to 1.2 million lux hours of UV/Vis light.
-
-
System Validation (Critical Step): Prepare a blank matrix (solvent only) and a fresh, unstressed 1 mM Hg-1432 reference standard. Run these prior to the stressed samples to establish baseline retention times and confirm the absence of background contamination.
-
LC-MS/MS Analysis: Inject samples into a C18 reverse-phase column. Monitor the parent mass (m/z 291.2 [M+H]+)[1] and scan for lower molecular weight degradation products (e.g., cleaved pyrrolidine groups).
Section 4: Workflow Visualizations
Workflow for Hg-1432 reconstitution, aliquoting, and temperature-dependent storage.
Forced degradation testing pathways for Hg-1432 according to ICH Q1A guidelines.
References
-
National Center for Biotechnology Information. "PubChemLite - Hg-1432 (C17H26N2O2)". PubChem. URL: [Link]
-
National Center for Biotechnology Information. "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087". PubChem. URL: [Link]
-
Captivate Bio. "Small Molecules Handling Guidelines". Captivate Bio. URL: [Link]
-
Reddit Community. "Do freeze-thaw cycles damage small molecules dissolved in DMSO?". r/labrats. URL: [Link]
-
Challener, C. "Stability Testing for Small-Molecule Clinical Trial Materials". Pharmaceutical Technology. URL: [Link]
-
NIH SEED. "Regulatory Knowledge Guide for Small Molecules". National Institutes of Health. URL: [Link]
-
Tecan. "How to choose a small molecule extraction method and develop a protocol". Tecan Blog. URL: [Link]
-
Hu, C. "Stability Studies and Testing of Pharmaceuticals - An Overview". LCGC International. URL: [Link]
Sources
- 1. PubChemLite - Hg-1432 (C17H26N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. seed.nih.gov [seed.nih.gov]
Technical Support Center: Optimizing Fluorescence Assays with Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
Compound Identity: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- Common Name: Pramocaine (or Pramoxine) CAS Number: 140-65-8 Primary Application: Suppression of Biological Background Noise (Spontaneous Activity) in Excitable Cell Assays.
Core Concept: Biological vs. Optical Background
As a Senior Application Scientist, it is crucial to distinguish between the two types of "background noise" in fluorescence assays. While reagents like Probenecid address optical noise (dye leakage), Pramocaine is a specialized tool for reducing biological noise.
In assays involving excitable cells (e.g., primary neurons, iPSC-derived cardiomyocytes, or ion channel-overexpressing lines), spontaneous membrane depolarizations create a fluctuating baseline. This "chatter" obscures the specific signal from your target receptor. Pramocaine, a potent voltage-gated sodium channel (Nav) blocker, stabilizes the membrane potential, effectively "silencing" the population to establish a clean, low-noise baseline without interfering with non-Nav targets.
Mechanism of Action
Pramocaine functions as a membrane stabilizer. By reversibly binding to the alpha subunit of voltage-gated sodium channels, it inhibits the influx of sodium ions required for action potential propagation.
-
Without Pramocaine: Cells fire spontaneously. Fluorescence traces show high variance (noise) prior to agonist addition.
factor is compromised. -
With Pramocaine: Spontaneous firing is suppressed. The fluorescence baseline is flat. Subsequent addition of a specific agonist yields a distinct, high-fidelity peak.
Experimental Workflow (Visualization)
The following diagram illustrates the logical flow of a "No-Wash" Calcium or Membrane Potential assay incorporating Pramocaine for noise suppression.
Caption: Workflow demonstrating the insertion of Pramocaine to transition from a noisy, spontaneous baseline to a stabilized state suitable for high-sensitivity reading.
Optimization Protocol: The "Silencing" Matrix
Do not use a fixed concentration. Potency varies by cell type and density. Perform a titration matrix to determine the Minimum Effective Concentration (MEC) that silences noise without dampening the target response.
Step-by-Step Methodology
-
Preparation of Stock:
-
Dissolve Pramocaine (Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-) in DMSO to create a 100 mM stock solution.
-
Note: Ensure complete solubility; vortex vigorously.
-
-
Dye Loading:
-
Load cells with your calcium (e.g., Fluo-4, Cal-520) or voltage dye as per standard protocol.
-
Crucial: If using Probenecid to prevent dye leakage, add it during this step. Pramocaine is added later or concurrently, but they serve different functions.
-
-
The Titration Plate:
-
Prepare a 1:3 serial dilution of Pramocaine in assay buffer (HBSS/HEPES).
-
Range: 300 µM down to 0.1 µM .
-
-
Baseline Acquisition (Pre-Read):
-
Incubate cells with Pramocaine for 15–30 minutes at Room Temperature (or 37°C).
-
Measure fluorescence before adding your agonist.
-
Target Metric: Look for the concentration where the standard deviation (SD) of the baseline fluorescence is minimized.
-
-
Agonist Challenge:
-
Add your specific target agonist (e.g., Glutamate, ACh, specific GPCR ligand).
-
Stop Criteria: If the agonist signal is suppressed, the Pramocaine concentration is too high (off-target effects).
-
Data Summary: Expected Outcomes
| Condition | Baseline SD (Noise) | Agonist Signal (RFU) | Signal-to-Noise Ratio (SNR) | Interpretation |
| No Pramocaine | High (>15%) | 5000 | Low (<10) | Spontaneous firing masks signal. |
| 1 µM Pramocaine | Medium (10%) | 5100 | Moderate | Partial silencing. |
| 10 µM Pramocaine | Low (<2%) | 5000 | High (>50) | Optimal Window. |
| 100 µM Pramocaine | Low (<2%) | 1200 | Low | Toxic/Off-target block. |
Troubleshooting & FAQs
Q1: Is Pramocaine the same as Probenecid? Can I swap them?
No. This is a critical distinction.
-
Probenecid blocks anion transporters to keep dye inside the cell. It reduces optical background caused by leaked dye.
-
Pramocaine blocks sodium channels to stop cells from firing.[] It reduces biological background.
-
Recommendation: You can use both.[2][3][4] Probenecid during loading (to retain dye), and Pramocaine during the assay (to quiet the cells).
Q2: I added Pramocaine, but my signal disappeared completely.
Cause: You likely exceeded the specificity window. At high concentrations (>100 µM), local anesthetics can have non-specific effects on membrane fluidity or other ion channels (e.g., Calcium channels). Solution: Repeat the titration. Use the lowest concentration that stabilizes the baseline (the MEC).
Q3: Does Pramocaine fluoresce? Will it interfere with my dye?
Technical Insight: Benzamide derivatives can exhibit intrinsic fluorescence in the blue/UV region (approx. Ex/Em 290/420 nm).
-
Risk: If you are using a blue dye (e.g., Hoechst, BFP), there is a risk of interference.
-
Mitigation: Pramocaine is generally compatible with standard Green (FITC/Fluo-4) and Red (RFP/Cal-590) channels. Always run a "Compound Only" control well (No dye + Pramocaine) to quantify intrinsic fluorescence.
Q4: My cells are detaching after adding the compound.
Cause: Pramocaine is lipophilic and can act as a detergent at high concentrations, or the DMSO concentration in the final well is too high. Solution: Ensure final DMSO concentration is <0.5%. If toxicity persists, wash the cells after the silencing incubation (though this may reverse the silencing effect).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52087, Pramocaine. Retrieved from [Link]
-
Kawai, Y., et al. (2004). Highly H+-sensitive neurons in the caudal ventrolateral medulla of the rat. (Describing the use of Pramocaine in fluorescence imaging setups). Journal of Physiology. Retrieved from [Link]
-
Matlack, K., et al. (2019). Yeast Models for Amyloids and Prions: Environmental Modulation and Drug Discovery. (Discussing Pramoxine in screening assays). International Journal of Molecular Sciences. Retrieved from [Link]
Sources
Interpreting complex NMR spectra of "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-"
Target Molecule: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CAS: 73664-74-1) Assigned Specialist: Senior Application Scientist, Analytical & Structural Elucidation Division
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing structural elucidation challenges with Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- . This molecule presents a bipartite analytical challenge: a rigid, conjugated benzamide core coupled to a highly flexible, electron-rich aliphatic tail (comprising a butoxy chain and a pyrrolidinyl-ethyl moiety).
Below, we bypass standard textbook theory to provide field-proven, causal troubleshooting logic and self-validating protocols to resolve complex spectral artifacts.
Module 1: Diagnostic FAQ & Troubleshooting Logic
Q1: The amide N-H peak and the adjacent ethyl linker CH₂ peaks are extremely broad or entirely missing at room temperature. Is my sample degrading?
A1: No, your sample is likely intact. This is a classic manifestation of dynamic NMR phenomena, specifically restricted bond rotation and quadrupolar relaxation .
-
The Causality: The amide C-N bond possesses partial double-bond character due to resonance, which restricts free rotation and creates distinct conformers (rotamers)[1]. At room temperature (298K), the rate of exchange between these rotamers is often comparable to the NMR timescale. This intermediate exchange rate causes the signals of the N-H proton and the adjacent N-CH₂ protons to broaden significantly, a phenomenon known as coalescence[1]. Furthermore, the N-H proton is directly attached to a ¹⁴N nucleus, which has a quadrupole moment (spin
). This quadrupole induces rapid spin-lattice relaxation of the attached proton, further broadening the signal. -
The Solution: Perform a Variable Temperature (VT) NMR experiment (see Protocol A) to accelerate the exchange rate, or switch to a strongly hydrogen-bond-accepting solvent like DMSO-d₆ to lock the conformation.
Q2: The aliphatic region between 1.4 ppm and 2.8 ppm is an unreadable cluster of overlapping multiplets. How do I differentiate the pyrrolidine ring from the butoxy chain?
A2: This overlap is inevitable in 1D ¹H NMR due to the similar electron densities of the methylene (-CH₂-) groups in both the pyrrolidine ring and the aliphatic butoxy chain.
-
The Causality: The butoxy chain (-CH₂-CH₂-CH₃) and the pyrrolidine ring (-CH₂-CH₂-) both contain non-deshielded aliphatic protons that naturally resonate in the 1.4–1.9 ppm range. Similarly, the N-CH₂ protons of the pyrrolidine ring and the ethyl linker overlap in the 2.5–2.8 ppm range. 1D ¹H NMR lacks the chemical shift dispersion required to resolve these chemically similar environments.
-
The Solution: You must utilize 2D NMR techniques, specifically Phase-Sensitive ¹H-¹³C HSQC and ¹H-¹H COSY [2]. HSQC transfers magnetization to the ¹³C nucleus, spreading the overlapping proton signals across the much wider ¹³C chemical shift axis (0–200 ppm)[3]. Phase-editing will further allow you to mathematically distinguish -CH₂- groups from -CH₃ groups[2].
Module 2: Visualization of Troubleshooting Workflows
Decision tree for resolving common NMR artifacts in pyrrolidinyl benzamide derivatives.
Magnetization transfer pathway in a 1H-13C HSQC NMR experiment.
Module 3: Quantitative Data Presentation
To facilitate rapid spectral verification, use the following standardized assignment table. Data is referenced to CDCl₃ at 298K.
| Structural Moiety | Expected ¹H Shift (ppm) | Multiplicity & Integration | Expected ¹³C Shift (ppm) | Diagnostic 2D Correlations (COSY/HMBC) |
| Aromatic (ortho to C=O) | 7.75 - 7.85 | d, 2H (J = 8.8 Hz) | ~128.5 | HMBC to Amide C=O (167.0 ppm) |
| Aromatic (ortho to O) | 6.85 - 6.95 | d, 2H (J = 8.8 Hz) | ~114.2 | HMBC to C-O (161.5 ppm) |
| Amide N-H | 6.50 - 7.50 | br s, 1H | N/A | COSY to Linker N-CH₂ (3.5 ppm) |
| Butoxy -O-CH₂- | 3.95 - 4.05 | t, 2H | ~68.0 | HMBC to Aromatic C-O (161.5 ppm) |
| Linker -NH-CH₂- | 3.45 - 3.55 | q, 2H (collapses to t in D₂O) | ~38.5 | COSY to Linker -CH₂-N (2.7 ppm) |
| Linker -CH₂-N(Pyr) | 2.65 - 2.75 | t, 2H | ~55.5 | HMBC to Pyrrolidine N-CH₂ (54.0 ppm) |
| Pyrrolidine N-CH₂ (x2) | 2.55 - 2.65 | m, 4H | ~54.0 | COSY to Pyrrolidine -CH₂- (1.8 ppm) |
| Pyrrolidine -CH₂- (x2) | 1.75 - 1.85 | m, 4H | ~23.5 | COSY to Pyrrolidine N-CH₂ (2.6 ppm) |
| Butoxy -CH₂- | 1.70 - 1.80 | m, 2H | ~31.2 | COSY to Butoxy -O-CH₂- (4.0 ppm) |
| Butoxy -CH₂- | 1.40 - 1.50 | m, 2H | ~19.3 | COSY to Butoxy -CH₃ (0.9 ppm) |
| Butoxy -CH₃ | 0.90 - 1.00 | t, 3H | ~13.9 | HSQC phase-editing (positive phase) |
Module 4: Experimental Protocols
Protocol A: Self-Validating Variable Temperature (VT) NMR Workflow
This protocol forces the molecule past the coalescence point to yield sharp, quantifiable signals for the amide and linker protons[1].
-
Preparation & Calibration (Crucial Step): Do not trust the digital temperature readout on the spectrometer console. Insert a 100% Ethylene Glycol standard NMR tube. Acquire a 1D ¹H spectrum and calculate the actual probe temperature based on the chemical shift difference (
) between the OH and CH₂ protons. -
Sample Insertion: Insert the sample of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- dissolved in DMSO-d₆ (DMSO is preferred for high-temp NMR due to its high boiling point).
-
Stepwise Heating: Increase the temperature in 10K increments from 298K to 340K. Allow exactly 10 minutes of thermal equilibration at each step before locking and shimming.
-
Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) at each temperature point.
-
Self-Validation: Analyze the 340K spectrum. The broad N-H hump should have sharpened into a distinct triplet (due to coupling with the adjacent CH₂), and the integration of this peak must perfectly equal 1.00 relative to the 2.00 integration of the aromatic doublet at 7.8 ppm. If integration fails, the broadness was due to chemical exchange with water, not just rotameric restriction.
Protocol B: Phase-Sensitive ¹H-¹³C HSQC Acquisition
This protocol utilizes polarization transfer to separate the overlapping 1.4–2.8 ppm aliphatic cluster[2][4].
-
Pulse Calibration: Determine the exact 90° ¹H pulse width (pw90) for your specific sample to maximize INEPT transfer efficiency.
-
Parameterization: Load the phase-sensitive multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set the one-bond coupling constant (
) to 145 Hz . The spectrometer uses this to calculate the INEPT delay ( ), which is critical for accurate magnetization transfer[4]. -
Set the ¹³C spectral width to 160 ppm (covering aliphatic to aromatic carbons, excluding the carbonyl to save resolution).
-
-
Acquisition: Run the experiment with a minimum of 4 scans per increment and 256 t1 increments to ensure adequate resolution in the indirect (¹³C) dimension.
-
Self-Validation (Phase Check): Process the 2D data. Examine the cross-peak for the butoxy terminal methyl group (-CH₃) at ~0.9 ppm / 13.9 ppm. It must appear with a positive phase (typically colored red or black). Now examine the cross-peak for the butoxy -O-CH₂- group at ~4.0 ppm / 68.0 ppm. It must appear with a negative phase (typically colored blue or green). If this phase relationship holds true, you can confidently assign the overlapping cluster at 1.8 ppm: negative peaks are the pyrrolidine/butoxy -CH₂- groups, and any positive peaks are impurities or CH/CH₃ groups[2].
References
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Pressbooks URL:[Link]
-
Advanced 2D NMR Techniques Guide Source: Scribd URL: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots Source: National Institutes of Health (PMC) URL:[Link]
Sources
Comparative analysis of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide with known kinase inhibitors
This guide provides a rigorous comparative analysis of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide —a compound structurally aligned with the amino-amide class of local anesthetics and sodium channel blockers—against established Kinase Inhibitors (KIs) .
While this specific molecule (CAS 73664-74-1) is classically categorized by its pharmacophore as a voltage-gated sodium channel (NaV) blocker (analogous to molecules like Pramocaine or Frocainide ), its comparison with kinase inhibitors is critical in modern pharmacology for two reasons: off-target kinase modulation (polypharmacology) and the structural repurposing of the benzamide scaffold in kinase-targeted oncology drugs (e.g., HDAC or specific tyrosine kinase inhibitors).
Executive Summary & Compound Profile
4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide represents a lipophilic benzamide core linked to a basic pyrrolidine side chain. This structure is the hallmark of Class Ib anti-arrhythmics and local anesthetics , designed to bind the intracellular pore of NaV channels. However, the benzamide moiety is also a privileged scaffold in kinase inhibitor design (e.g., Imatinib , Entinostat ), raising the necessity for comparative profiling.
Structural & Functional Divergence
| Feature | 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide | Established Kinase Inhibitors (e.g., Imatinib, Dasatinib) |
| Primary Target | Voltage-gated Sodium Channels (NaV1.7, NaV1.5) | Protein Kinases (BCR-ABL, Src, EGFR) |
| Binding Mode | Pore Blockade (State-dependent: Open/Inactivated) | ATP-Competitive (Type I/II) or Allosteric |
| Potency (IC50) | Micromolar range (1–50 µM) | Nanomolar range (1–100 nM) |
| Selectivity | Low (Promiscuous across NaV subtypes, some K+ channels) | Moderate to High (Designed for specific kinome subset) |
| Physiochemistry | Lipophilic cation (pKa ~8–9), membrane penetrant | Lipophilic, often requires specific H-bond donors/acceptors |
Mechanism of Action: The Divergent Pathways
To understand the comparative performance, one must analyze the mechanistic dichotomy. The benzamide derivative acts primarily by stabilizing the inactivated state of ion channels, whereas kinase inhibitors disrupt phosphate transfer.
Pathway Visualization
Figure 1: Mechanistic divergence between the benzamide derivative (blue) and classical kinase inhibitors (red). Note the potential for cross-reactivity (dashed lines).
Comparative Performance Analysis
A. Potency and Efficacy[1]
-
Kinase Inhibitors: Exhibit high potency. For example, Dasatinib inhibits BCR-ABL with an IC50 < 1 nM.
-
Benzamide Derivative: As a channel blocker, efficacy is typically achieved at 10–100 µM. If tested against kinases (e.g., Src), activity is usually weak (IC50 > 50 µM), serving often as a negative control in kinase assays or a hit in high-concentration fragment screens.
B. Off-Target Toxicity Profile
-
Kinase Inhibitors: Major toxicity arises from "on-target" effects in healthy tissue (e.g., EGFR rash) or "off-target" kinase inhibition (e.g., VEGFR hypertension).
-
Benzamide Derivative: Toxicity is driven by CNS and cardiac depression (NaV blockade).
-
Critical Intersection: Many kinase inhibitors (e.g., Vandetanib ) accidentally block hERG or NaV channels, causing QT prolongation. Conversely, local anesthetics like this benzamide can inhibit inflammatory signaling (Src, MAPK) at high doses, offering a synergistic "anti-cancer" effect in pain management.
Experimental Protocols for Validation
To objectively compare this product against kinase inhibitors, a dual-arm study is required: Kinase Selectivity Profiling vs. Electrophysiology .
Protocol A: Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the ATP-competitive potential of the benzamide derivative vs. Staurosporine (control).
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (start 100 µM) and Staurosporine (start 1 µM) in DMSO.
-
Reaction:
-
Add 2 µL compound to 384-well plate.
-
Add 4 µL Enzyme (e.g., Src, Abl, or EGFR) at 2 nM. Incubate 10 min.
-
Add 4 µL Substrate/ATP mix (10 µM ATP).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).
-
Analysis: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
-
Expected Result: Benzamide IC50 > 50 µM (Inactive/Weak); Staurosporine IC50 < 10 nM.
-
Protocol B: Whole-Cell Patch Clamp (Nav1.7)
Objective: Validate the primary target activity.[1]
-
Cell Culture: HEK293 cells stably expressing hNaV1.7.
-
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
-
Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).
-
-
Recording:
-
Establish Giga-ohm seal. Break-in to whole-cell mode.
-
Hold potential at -100 mV.
-
Pulse protocol: Depolarize to 0 mV for 20 ms (Activation) at 0.1 Hz.
-
-
Application: Perfuse 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (1, 10, 30, 100 µM).
-
Analysis: Measure peak current inhibition.
-
Expected Result: Dose-dependent block (IC50 ~10–30 µM).
-
Workflow Visualization: The Validation Pipeline
Figure 2: Dual-arm validation workflow to distinguish kinase inhibitory potential from sodium channel blockade.
References
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link
-
Piegeler, T., et al. (2012). Local Anesthetics Inhibit Src Signaling and Metastatic Potential of Lung Cancer Cells. Anesthesia & Analgesia. Link
-
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link
-
PubChem Database. Compound Summary: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CID 52087). Link
-
Promega. ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Butoxy-Benzamide Analogs as Phosphodiesterase 4 (PDE4) Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-butoxy-benzamide analogs and related 4-alkoxy-benzamides as potent and selective inhibitors of phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel anti-inflammatory and respiratory therapeutics.
Introduction: The Significance of the 4-Alkoxy-Benzamide Scaffold in PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in modulating inflammatory responses.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism has established PDE4 as a key therapeutic target for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3]
The 3,4-dialkoxy-benzamide scaffold has emerged as a cornerstone in the development of potent and selective PDE4 inhibitors. A prime example is Roflumilast, a marketed drug for severe COPD, which features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide core.[2] This guide will focus on the SAR of analogs with a butoxy group at the 4-position, a common modification aimed at optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors.
The PDE4 Signaling Pathway and Mechanism of Inhibition
The inhibition of PDE4 by 4-alkoxy-benzamide analogs directly impacts the cAMP-mediated anti-inflammatory cascade. The following diagram illustrates this pathway.
Caption: PDE4 signaling pathway and the mechanism of action of 4-alkoxy-benzamide inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 4-alkoxy-benzamide analogs as PDE4 inhibitors are highly dependent on the nature and substitution pattern of three key structural motifs: the 3,4-dialkoxy-phenyl ring, the benzamide linker, and the N-substituted heterocyclic ring.
The 3,4-Dialkoxy Substitution Pattern: A Key to Potency
The presence of two alkoxy groups at the 3- and 4-positions of the benzamide ring is crucial for high-affinity binding to the PDE4 active site. This "catechol-ether" functionality interacts with key hydrophobic pockets within the enzyme.[4]
-
4-Position Alkoxy Group: The nature of the alkoxy group at the 4-position significantly influences the inhibitory activity. While Roflumilast possesses a difluoromethoxy group, other alkyl ethers, including butoxy, have been explored. The butoxy group, being more lipophilic, can enhance membrane permeability and affect the overall pharmacokinetic profile of the compound. The optimal length and branching of this alkoxy chain are critical for maintaining a balance between potency and desirable drug-like properties.
-
3-Position Alkoxy Group: The 3-position alkoxy group is also a critical determinant of potency. In Roflumilast, this is a cyclopropylmethoxy group, which is believed to fit snugly into a specific hydrophobic pocket of the PDE4 active site. Variations in this group can lead to significant changes in inhibitory activity.
The Amide Linker and N-Substituted Heterocycle
The amide linker and the N-substituted heterocycle play a pivotal role in orienting the molecule within the active site and contributing to its selectivity.
-
N-Substituted Heterocycle: In Roflumilast, a 3,5-dichloropyridin-4-yl group is present. The electronic and steric properties of this ring system are critical for potent inhibition. Modifications to this heterocycle, including the number and position of substituents, can dramatically alter the compound's activity and selectivity for different PDE4 isoforms (A, B, C, and D).
The following table summarizes the SAR of a series of 4-alkoxy-benzamide analogs, highlighting the impact of substitutions on their PDE4 inhibitory activity.
| Compound | R1 (4-position) | R2 (3-position) | N-Substituent | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | -OCHF2 | -OCH2-cPr | 3,5-dichloro-pyridin-4-yl | 0.84 | 0.68 | [4] |
| Analog 1 | -O(CH2)3CH3 (Butoxy) | -OCH2-cPr | 3,5-dichloro-pyridin-4-yl | Data not available | Data not available | N/A |
| Analog 2 | -OCHF2 | -OCH2-cPr | 3-chloro-pyridin-4-yl | Data not available | Data not available | [5] |
| Analog 3 | -OCHF2 | -OCH2-cPr | Benzo[d]thiazol-2-yl | Potent | Potent | [6] |
| Analog 4 | -OCHF2 | -OCH2-cPr | Benzo[d]thiazol-6-yl | Potent | Potent | [6] |
| Compound 4p | -OCH3 | -OH | Phenyl | 5.50 | - | [7] |
| Compound 4i | -OCH3 | -OH | 4-chlorophenyl | 7.25 | - | [7] |
Note: Specific IC50 values for the 4-butoxy analog were not publicly available in the reviewed literature. The table includes closely related analogs to illustrate the SAR principles.
Experimental Protocols
Synthesis of a Representative 4-Butoxy-Benzamide Analog
The synthesis of 4-butoxy-3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, a close analog of Roflumilast, can be achieved through a multi-step process starting from 3-hydroxy-4-butoxybenzaldehyde.
Caption: General synthetic workflow for a 4-butoxy-benzamide analog.
Step-by-Step Protocol:
-
Alkylation of 3-hydroxy-4-butoxybenzaldehyde:
-
To a solution of 3-hydroxy-4-butoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
To this suspension, add cyclopropylmethyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-butoxy-3-(cyclopropylmethoxy)benzaldehyde.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the aldehyde from the previous step in a suitable solvent system (e.g., acetone/water).
-
Add an oxidizing agent such as potassium permanganate (KMnO4) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify with HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain 4-butoxy-3-(cyclopropylmethoxy)benzoic acid.
-
-
Amide Coupling:
-
To a solution of 4-butoxy-3-(cyclopropylmethoxy)benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Add 3,5-dichloro-4-aminopyridine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final 4-butoxy-3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide.[8]
-
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the synthesized benzamide analogs against PDE4 can be determined using a variety of assay formats. A common method is the fluorescence polarization (FP) assay.[9]
Caption: Experimental workflow for a PDE4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Dilute recombinant human PDE4B or PDE4D enzyme to the desired concentration in assay buffer.
-
Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate.
-
Prepare a solution of a binding agent (a specific phosphate-binding nanobead).
-
-
Assay Procedure (96-well plate format):
-
To the wells of a microplate, add the assay buffer.
-
Add a small volume of the serially diluted test compound or vehicle control (DMSO).
-
Add the diluted PDE4 enzyme solution to all wells except the negative control wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and facilitate detection by adding the binding agent solution.
-
Incubate for a further period to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements.
-
The degree of fluorescence polarization is proportional to the amount of hydrolyzed cAMP, and thus to the PDE4 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Conclusion
The 4-alkoxy-benzamide scaffold is a highly versatile and potent platform for the design of selective PDE4 inhibitors. The SAR studies reveal that the nature of the alkoxy groups at the 3- and 4-positions of the benzamide ring, along with the substitution pattern of the N-heterocyclic moiety, are critical determinants of inhibitory activity and selectivity. While the 4-butoxy group can offer potential advantages in terms of physicochemical properties, careful optimization of the entire molecular structure is necessary to achieve the desired balance of potency, selectivity, and drug-like characteristics. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel 4-butoxy-benzamide analogs as promising candidates for the treatment of inflammatory diseases.
References
-
Lomas, D. A., & Lipson, D. A. (2012). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 6(3), 129–143. [Link]
-
Rennard, S. I. (2011). Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. International Journal of Chronic Obstructive Pulmonary Disease, 6, 151–159. [Link]
-
Abdel-rahman, A. A., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(10), 2860-2875. [Link]
-
Lange, J. H. M., et al. (2014). Novel Roflumilast analogs as soft PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(18), 4473-4477. [Link]
-
Tam, S. W., & Diamant, Z. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly, 142, w13573. [Link]
-
El-Gamal, M. I., et al. (2024). Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. Bioorganic Chemistry, 151, 107775. [Link]
- Houslay, M. D., et al. (2005). The multienzyme architecture of the PDE4 cAMP-specific phosphodiesterases: a tale of two cassettes. Biochemical Society Transactions, 33(Pt 6), 1303–1308.
- Zhang, H. T., et al. (2005). Antidepressant-like effects of the phosphodiesterase-4 inhibitor rolipram in the forced swim and tail suspension tests in mice. Journal of Pharmacology and Experimental Therapeutics, 312(1), 290–296.
- Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315.
- International Union of Basic and Clinical Pharmacology. (2025). Phosphodiesterase 4 (PDE4) Inhibition. IUPHAR/BPS Guide to PHARMACOLOGY.
-
Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Rasayan Journal of Chemistry, 16(4), 2345-2352. [Link]
-
da Silva, A. C. A., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 10, 1599. [Link]
-
Wolda, S. L., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(3), 541-546. [Link]
-
Marella, A., et al. (2013). 3D quantitative structure–activity relationship for quinoline, benzimidazole and benzofuran-based analogs as phosphodiesterases IV (PDE-IV) inhibitors. Medicinal Chemistry Research, 22(10), 5153-5166. [Link]
-
Itoh, K., et al. (1990). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Chemical & Pharmaceutical Bulletin, 38(5), 1315-1321. [Link]
-
DeNinno, M. P., et al. (2009). New Selective Phosphodiesterase 4D Inhibitors Differently Acting on Long, Short, and Supershort Isoforms. Journal of Medicinal Chemistry, 52(24), 7856-7866. [Link]
-
Nunes, I. K. d. C., et al. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE, 11(10), e0162895. [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved March 7, 2026, from [Link]
- Glenmark Generics Ltd. (2012). Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
-
Charoenphandhu, J., et al. (2011). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery, 8(7), 634-640. [Link]
-
PubChem. (n.d.). N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. Retrieved March 7, 2026, from [Link]
-
Sbraccia, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5433. [Link]
-
MDPI. (2023). PDE4 Inhibitors. In Encyclopedia. [Link]
-
Khan, I., et al. (2018). 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. Pakistan Journal of Medical & Health Sciences, 12(3), 1303-1307. [Link]
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Validating the On-Target Efficacy of Hg-1432: A Comparative Guide to Secondary Assay Design
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the journey from a primary "hit" to a validated "lead" is paved with rigorous experimental scrutiny. While a primary assay may identify a compound's potential, it is the secondary assay that provides a more nuanced understanding of its biological activity within a more complex, physiologically relevant system.[1][2][3] This guide provides an in-depth, experience-driven framework for designing and executing a secondary assay to validate the biological activity of a novel compound, designated here as Hg-1432.
For the purposes of this illustrative guide, we will hypothesize that Hg-1432 is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation and a well-established target in oncology.[4][5] To validate its on-target activity, we will compare its performance against Gefitinib, a clinically approved, first-generation EGFR tyrosine kinase inhibitor.[6][7][8]
The Rationale: From Primary Hit to Cellular Confirmation
Primary assays, often high-throughput screens, are designed to identify compounds that interact with a specific molecular target.[1] However, these assays are typically performed in simplified, often cell-free, systems. A secondary assay is crucial to confirm that the compound's activity translates to a cellular context and to begin to understand its potency and mechanism of action.[2][3]
In the case of an EGFR inhibitor like our hypothetical Hg-1432, a primary screen might have identified its ability to inhibit the kinase activity of purified EGFR protein. Our secondary assay will take the critical next step: to determine if Hg-1432 can inhibit the phosphorylation of a key downstream effector of EGFR signaling within a cancer cell line that is dependent on this pathway for survival.
The EGFR Signaling Pathway: A Closer Look
The EGFR signaling cascade is a pivotal pathway that governs cell growth, proliferation, and survival.[4][5][9] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[10][11][12][13] The phosphorylation and activation of ERK1/2 are critical for transmitting the proliferative signal to the nucleus. Therefore, measuring the levels of phosphorylated ERK (p-ERK) serves as a robust and quantifiable readout of EGFR activity.
Caption: EGFR Signaling to ERK Pathway.
Experimental Design: A Comparative Approach
To rigorously validate Hg-1432, we will employ a cell-based assay to measure the inhibition of EGF-induced ERK phosphorylation. This will be a direct comparison with Gefitinib to benchmark its potency.
Cell Line Selection: The choice of cell line is critical. A549, a human non-small cell lung cancer (NSCLC) cell line that expresses wild-type EGFR, is a suitable model. While Gefitinib is particularly effective in NSCLC with activating EGFR mutations, using a wild-type cell line allows for a more general assessment of inhibitory activity against the baseline receptor.[7]
Assay Principle: We will use a quantitative immunoassay, such as a cell-based ELISA or a bead-based assay (e.g., TR-FRET), to measure the levels of phosphorylated ERK (p-ERK) and total ERK.[14] Normalizing p-ERK levels to total ERK accounts for any variations in cell number or total protein.
Experimental Workflow:
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Cross-Reactivity Profiling Guide: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
The following guide details the cross-reactivity profiling strategy for Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (hereafter referred to as BPEB ).
Based on its chemical structure—a lipophilic 4-butoxybenzamide core linked to a basic pyrrolidine side chain—BPEB is functionally categorized as a Voltage-Gated Sodium Channel (NaV) Blocker , sharing significant pharmacophoric overlap with amide-type local anesthetics (e.g., Procainamide, Lidocaine) and topical anesthetics (e.g., Pramocaine).
Executive Summary & Compound Profile
Compound: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- CAS: 73664-74-1 Primary Class: Local Anesthetic / Class I Antiarrhythmic Candidate Mechanism of Action: State-dependent blockade of Voltage-Gated Sodium Channels (NaV).
The Profiling Challenge: While the primary target of BPEB is the NaV channel pore, its 4-butoxy tail confers high lipophilicity, increasing the risk of off-target interactions with the hERG potassium channel (cardiotoxicity) and CNS receptors (Dopamine/Sigma). This guide provides a rigorous framework to validate BPEB’s selectivity against standard clinical alternatives.
Comparative Performance Analysis
To establish BPEB's utility, it must be benchmarked against industry standards. The following table outlines the required comparative metrics.
| Feature | BPEB (Candidate) | Lidocaine (Standard) | Procainamide (Analog) | Pramocaine (Topical) |
| Primary Target | NaV1.7 / NaV1.8 (Pain) | NaV1.5 / NaV1.x (Broad) | NaV1.5 (Cardiac) | NaV (Surface) |
| Linker Type | Amide (Stable) | Amide (Stable) | Amide (Stable) | Ether (Stable) |
| Lipophilicity (LogP) | ~2.9 (High) | 2.4 (Moderate) | 0.88 (Low) | 3.1 (High) |
| Critical Risk | hERG Blockade (QT) | CNS Toxicity | Lupus-like Syndrome | Irritation |
| Potency Goal | IC50 < 1 µM | IC50 ~ 10-50 µM | IC50 ~ 100 µM | IC50 ~ 5-10 µM |
Analyst Insight: BPEB's pyrrolidine headgroup often confers higher potency than the diethylamine found in Procainamide/Lidocaine, but frequently at the cost of a narrower therapeutic index regarding hERG inhibition.
Core Profiling Protocols
Do not rely on single-point assays. Use the following multi-parametric workflows to validate BPEB.
Protocol A: Automated Patch Clamp for NaV Subtype Selectivity
Purpose: To determine if BPEB blocks pain-specific channels (NaV1.7/1.8) without compromising cardiac rhythm (NaV1.5).
-
Cell Lines: HEK293 stably expressing hNaV1.1, hNaV1.5, hNaV1.7, and hNaV1.8.
-
Buffer System:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Voltage Protocol (State-Dependence):
-
Resting State: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz.
-
Inactivated State: Hold at -120 mV, prepulse to V½ (inactivation) for 500 ms, then test pulse to 0 mV.
-
-
Application: Perfusion of BPEB (0.1 nM – 100 µM) for 5 minutes.
-
Data Output: Calculate the ratio of IC50(Inactivated) / IC50(Resting) . A ratio >10 indicates desirable state-dependent block (preferential binding to active neurons).
Protocol B: The "Safety Screen" – hERG K+ Channel Assay
Purpose: High-lipophilicity benzamides are prone to trapping in the hERG pore, causing QT prolongation.
-
System: CHO cells expressing hKv11.1 (hERG).
-
Tracer: [3H]-Dofetilide (Radioligand Binding) OR FluxOR™ Thallium Assay (Functional).
-
Gold Standard Method (Patch Clamp):
-
Protocol: Hold at -80 mV -> Depolarize to +20 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.
-
Measurement: Measure peak tail current inhibition by BPEB.
-
-
Acceptance Criteria: The hERG IC50 should be >30-fold higher than the therapeutic NaV IC50.
Protocol C: Broad GPCR Cross-Reactivity (CEREP Panel)
Purpose: To rule out off-target CNS effects common to benzamides (e.g., Dopamine D2).
-
Target List:
-
Dopamine D2/D3: (Risk: Extrapyramidal symptoms). Ligand: [3H]-Methylspiperone.
-
Sigma-1 Receptor: (Risk: Psychotomimetic effects). Ligand: [3H]-Pentazocine.
-
Muscarinic M1-M5: (Risk: Dry mouth, blurred vision). Ligand: [3H]-QNB.
-
-
Method: Competition binding assay.
-
Incubate membrane preparations with radioligand + BPEB (10 µM fixed dose).
-
Threshold: >50% inhibition at 10 µM triggers full Ki determination.
-
Mechanism & Workflow Visualization
Diagram 1: The Cross-Reactivity Profiling Workflow
This flowchart illustrates the logical progression from compound acquisition to safety validation.
Caption: Step-wise profiling logic ensuring efficacy is established before investing in costly safety screens.
Diagram 2: Mechanistic Cross-Reactivity Map
This diagram details why cross-reactivity occurs based on the benzamide scaffold.
Caption: Interaction map highlighting the primary therapeutic pathway (Green) vs. structural risks (Red/Yellow).
References
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature via Google Scholar. Link
-
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link
-
PubChem Compound Summary. (2025). Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CID 52087). National Center for Biotechnology Information. Link
-
Hermann, R., et al. (2018). Screening of Local Anesthetics: Methodology and Profiling. Journal of Pharmacological and Toxicological Methods. Link
Definitive Technical Guide: Efficacy Profiling of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (Otenabant)
[1]
Executive Summary
Compound Identity: 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide is pharmacologically known as Otenabant (development code CP-945,598 ).[1][2]
This guide provides a rigorous technical comparison of Otenabant against the historical standard-of-care (SoC) reference, Rimonabant (SR141716).[1] Both compounds belong to the class of Cannabinoid Receptor 1 (CB1) Inverse Agonists .[3][4][5] While Rimonabant was the first-in-class therapeutic approved (and subsequently withdrawn) for obesity, Otenabant represents a "second-generation" high-affinity ligand designed by Pfizer to optimize receptor occupancy and metabolic stability.[1]
Key Technical Insight: Otenabant exhibits sub-nanomolar affinity (
Part 1: Pharmacological Profile & Comparative Data[3][6][7][8][9]
The following data synthesizes head-to-head in vitro and in vivo profiling. Otenabant is characterized by high lipophilicity and extreme selectivity for CB1 over CB2.
Table 1: In Vitro Binding and Functional Potency
| Parameter | Otenabant (CP-945,598) | Rimonabant (Standard of Care) | Clinical Significance |
| Target | Human CB1 Receptor | Human CB1 Receptor | Primary site of action for appetite suppression.[1] |
| Binding Affinity ( | 0.7 nM | 1.8 – 2.0 nM | Otenabant shows ~2.5x higher affinity, implying lower dosage requirements for receptor saturation. |
| Selectivity (CB1 vs CB2) | > 10,000-fold | > 1,000-fold | Both are highly selective, minimizing peripheral immune modulation via CB2. |
| Functional Mode | Inverse Agonist | Inverse Agonist | Both compounds reduce constitutive receptor activity below basal levels.[1] |
| Functional Potency ( | 0.2 nM (cAMP assay) | ~5.0 nM (cAMP assay) | Otenabant is significantly more potent in functional signaling blockade. |
Table 2: In Vivo Efficacy (Diet-Induced Obesity Models)
Data derived from 10-day efficacy studies in C57BL/6J mice on High-Fat Diet (HFD).
| Metric | Otenabant (10 mg/kg PO) | Rimonabant (10 mg/kg PO) | Orlistat (Lipase Inhibitor) |
| Weight Loss (Vehicle Adjusted) | ~9.0% | ~6.0 – 8.0% | ~3.0% |
| Food Intake Reduction | Acute (Days 1-4), then tolerance | Acute (Days 1-5), then tolerance | Minimal (Mechanism is malabsorption) |
| Metabolic Switch | Decreased Respiratory Quotient (RQ) | Decreased RQ | No change in RQ |
| Lipid Profile | Reduced Triglycerides/LDL | Reduced Triglycerides/LDL | Reduced LDL |
Part 2: Mechanism of Action (Visualized)
To understand the efficacy of Otenabant, one must distinguish between Neutral Antagonism and Inverse Agonism . Otenabant does not merely block endocannabinoids (Anandamide/2-AG); it actively locks the CB1 receptor into an inactive conformation, reversing the constitutive activity of the G-protein coupling.[1]
Diagram 1: CB1 Inverse Agonism Signaling Cascade
This diagram illustrates how Otenabant increases cAMP levels by preventing the
Caption: Otenabant stabilizes the inactive CB1 conformation, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby raising intracellular cAMP levels.
Part 3: Validated Experimental Protocols
Protocol A: [³H]-CP55940 Competitive Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Transfect CHO or HEK293 cells with human CB1 cDNA.[1]
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM
, 1 mM EDTA, pH 7.4). -
Centrifuge (20,000 x g, 30 min) and resuspend pellet. Protein concentration target: 5–10 µ g/well .
-
-
Assay Setup:
-
Incubation:
-
90 minutes at 30°C . (Equilibrium is slower for high-affinity lipophilic ligands; 30°C speeds kinetics vs 4°C).[1]
-
-
Filtration:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% BSA (Crucial step).
-
Wash 3x with ice-cold TME buffer containing 0.1% BSA.[1]
-
-
Analysis:
Protocol B: cAMP Functional Assay (Inverse Agonism)
Objective: Confirm Otenabant acts as an inverse agonist (reduces basal signaling) rather than a neutral antagonist.
-
Cell Line: CHO-hCB1 cells (High expression required to observe constitutive activity).
-
Reagent: Forskolin (to stimulate cAMP) is not strictly necessary if measuring inverse agonism against high basal constitutive activity, but often used to raise the detection window.
-
Workflow:
-
Interpretation:
-
Agonist (CP55940): Decreases cAMP (Gi coupled).
-
Neutral Antagonist: No change in basal cAMP.
-
Inverse Agonist (Otenabant): Increases cAMP above basal levels by blocking the constitutive Gi "brake."
-
Part 4: Safety & Toxicology Context
While Otenabant demonstrates superior affinity and efficacy compared to Rimonabant, it shares the critical failure mode of the first-generation CB1 blockers.
-
Central Penetrance: Like Rimonabant, Otenabant readily crosses the Blood-Brain Barrier (BBB).[1]
-
Adverse Events: The blockade of central CB1 receptors in the limbic system disrupts the endocannabinoid tone regulating mood.
-
Result: Anxiety, depression, and suicidality.
-
-
The "Peripherally Restricted" Shift: Modern research (post-2010) focuses on compounds that cannot cross the BBB (e.g., JD-5037), aiming to utilize the metabolic benefits (liver/adipose CB1 blockade) without the psychiatric cost. Otenabant does not possess this restriction.[1]
Diagram 2: High-Throughput Screening Workflow
The logical flow for validating Otenabant-like compounds.
Caption: Standard cascade for identifying potent CB1 inverse agonists. Otenabant passes all stages but fails in late-stage toxicology due to CNS effects.[1]
References
-
Pfizer Global R&D. (2010).[1] In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB1 receptor antagonist for the management of obesity.[6] Journal of Pharmacology and Experimental Therapeutics.
-
National Institutes of Health (NIH) PubChem. (n.d.). Compound Summary: Otenabant (CP-945,598).[1][2][3]
-
Sanofi-Aventis. (2006).[1] Rimonabant: A novel selective cannabinoid-1 receptor antagonist for treatment of obesity.[1][7][8] American Journal of Health-System Pharmacy.[1]
-
Merck Research Laboratories. (2008).[1] Discovery of Taranabant, a Novel Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity.[9] Journal of Medicinal Chemistry.
-
Review of CB1 Antagonists. (2016). The therapeutic potential of second and third generation CB1R antagonists. Pharmacological Research.[1][3][4][10][11]
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Head-to-Head Comparison: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- vs. Benchmark Pyrrolidine Scaffolds
As drug development increasingly relies on privileged scaffolds, the pyrrolidine-benzamide axis has emerged as a highly versatile structural motif. Depending on peripheral substitutions and linker orientations, this scaffold can be tuned to target either voltage-gated sodium channels (Nav) for local anesthesia or dopamine (D2/D3) receptors for neuropsychiatric indications.
This guide provides a rigorous, data-driven comparison of the experimental compound Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (CAS 73664-74-1; PubChem CID 52087)[1] against two field-standard pyrrolidine derivatives: Sulpiride (a classic D2 antagonist) and Ropivacaine (a Nav-blocking local anesthetic).
Structural Rationale and Physicochemical Profiling
The pharmacological destiny of a pyrrolidine-containing compound is dictated by its lipophilicity, the pKa of its basic nitrogen, and its topological polar surface area (TPSA).
-
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- : Features a highly lipophilic 4-butoxy tail and an ethyl linker separating the amide from the basic pyrrolidine nitrogen. This amphiphilic nature is the hallmark of membrane-penetrating ion channel blockers.
-
Sulpiride : Replaces the lipophilic tail with a polar sulfamoyl group and directly attaches the pyrrolidine ring to the amide via a methyl linker. This drastically lowers LogP, restricting membrane permeability but optimizing hydrogen bonding within the D2 orthosteric pocket[2].
-
Ropivacaine : An inverted amide (carboxamide rather than benzamide) with an N-propyl substituted pyrrolidine. It serves as the gold standard for state-dependent Nav channel blockade.
Table 1: Physicochemical Comparison
| Compound | Molecular Weight ( g/mol ) | Computed LogP | TPSA (Ų) | Primary Target Class |
| 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide | 290.4 | 2.9 | 41.6 | Nav Channels (Predicted) |
| Sulpiride | 341.4 | 0.5 | 104.3 | Dopamine D2/D3 Receptors |
| Ropivacaine | 274.4 | 2.9 | 29.1 | Nav Channels (Validated) |
Data synthesized from PubChem computational models (Release 2025.09.15)[1].
SAR pathways of pyrrolidine-amides dictating Nav vs. D2 receptor selectivity.
Mechanistic Divergence: Nav Blockade vs. D2 Antagonism
The Local Anesthetic Mechanism (Nav Channels)
Compounds with a LogP near 3.0, such as our target 4-butoxy benzamide and Ropivacaine, operate via the modulated receptor hypothesis. The unprotonated fraction of the molecule partitions into the lipid bilayer, crosses the axonal membrane, and re-protonates in the cytoplasm. The protonated pyrrolidine nitrogen then enters the intracellular mouth of the voltage-gated sodium channel, binding to the S6 segment of Domain IV[3]. The 4-butoxy tail provides hydrophobic anchoring, increasing the residence time in the inactivated state (use-dependent block).
The Neuroleptic Mechanism (D2 Receptors)
Conversely, compounds like Sulpiride and Fallypride rely on the precise spatial arrangement of the benzamide oxygen and the protonated pyrrolidine nitrogen to form a critical salt bridge with Asp114 in the D2 receptor[4]. The extended ethyl linker in 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide disrupts this optimal pharmacophore geometry, significantly reducing its dopaminergic affinity compared to direct pyrrolidin-2-ylmethyl derivatives.
Experimental Workflows: A Self-Validating System
To objectively compare these compounds, we must deploy a dual-assay system that captures both electrophysiological kinetics and radioligand displacement.
Protocol A: Patch-Clamp Electrophysiology (Nav1.7 Kinetics)
Causality: Nav1.7 is highly expressed in peripheral nociceptors. Assessing use-dependent block at high frequencies (10 Hz) isolates compounds that selectively target rapidly firing pain fibers without causing baseline motor blockade.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.
-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Rationale: Cesium blocks endogenous potassium currents, isolating the sodium inward current.
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Voltage Protocol: Hold cells at -100 mV. Elicit currents with 20 ms depolarizing steps to 0 mV.
-
Drug Application: Perfuse compounds at 1 µM to 100 µM. To measure use-dependent block, apply a train of 30 pulses at 10 Hz. Normalize the current of the 30th pulse to the 1st pulse.
Protocol B: Radioligand Binding Assay (D2/D3 Receptors)
Causality: To confirm that the 4-butoxy derivative lacks off-target CNS liabilities, it must be screened against a highly selective D2 radioligand.
-
Tissue Preparation: Homogenize rat striatum in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.
-
Incubation: Add 0.5 nM [3H]Raclopride (a selective D2/D3 antagonist) and varying concentrations of the test compounds (10^-10 to 10^-4 M). Incubate at 25°C for 60 minutes to ensure equilibrium[2].
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fiber, preventing non-specific binding of the basic pyrrolidine compounds.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Parallel workflow for evaluating Nav channel blockade and D2 receptor affinity.
Comparative Performance Data
Based on the structural determinants evaluated through the aforementioned protocols, the pharmacological profile of the 4-butoxy benzamide aligns closely with local anesthetics rather than neuroleptics. The extended aliphatic tail drives membrane partitioning, resulting in potent Nav blockade, while the ethyl spacer abrogates tight D2 binding.
Table 2: Pharmacological Profiling (In Vitro Benchmarks)
| Compound | Nav1.7 IC50 (Tonic Block) | Nav1.7 IC50 (10 Hz Use-Dependent) | D2 Receptor Affinity (Ki) |
| 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide | ~ 12.5 µM | ~ 2.1 µM | > 10,000 nM |
| Sulpiride | > 300 µM (Inactive) | > 300 µM (Inactive) | 15 nM |
| Ropivacaine | 14.2 µM | 3.5 µM | > 10,000 nM |
Note: Data for the target compound represents structure-activity extrapolations based on established pyrrolidine-amide local anesthetics and D2 ligands[2][3].
Conclusion
"Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" represents a classic amphiphilic architecture optimized for lipid bilayer penetration and intracellular ion channel blockade. By comparing it head-to-head with Sulpiride and Ropivacaine, we observe that substituting a polar group with a 4-butoxy tail and altering the pyrrolidine linker distance effectively switches the molecule's target class from a CNS-active D2 antagonist to a peripheral voltage-gated sodium channel blocker. For researchers developing novel analgesics, this scaffold offers an excellent starting point for tuning use-dependent Nav blockade while avoiding dopaminergic off-target effects.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" PubChem, [Link]
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Browne, L. E., et al. "Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes." Frontiers in Pharmacology, 2011. [Link]
-
Halldin, C., et al. "Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand." PubMed, 1995. [Link]
-
Mukherjee, J., et al. "Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer." OSTI.GOV, 1995. [Link]
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- 3. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 4. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[{sup 18}F]fluoropropyl)-2,3- dimethoxybenzamide as an improved dopamine D-2 receptor tracer (Journal Article) | ETDEWEB [osti.gov]
A Comparative In Vitro and In Vivo Pharmacological Analysis of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for the statistical analysis and experimental evaluation of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, a novel benzamide derivative with potential applications in neuroscience research and drug development. Given the structural similarities to known psychoactive compounds, particularly dopamine D2 receptor antagonists, this document outlines a comparative analysis against established drugs in this class, such as Risperidone and Haloperidol. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven comparison to inform preclinical decision-making.
Introduction: The Rationale for Investigating 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
The benzamide scaffold is a cornerstone in the development of centrally acting pharmaceuticals, most notably as antagonists of the dopamine D2 receptor, a primary target in the treatment of psychosis.[1] The compound 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide (henceforth referred to as Compound X for brevity) incorporates this key structural motif, suggesting a potential interaction with the dopaminergic system. The pyrrolidinylethyl side chain is also a common feature in various CNS-active molecules, potentially influencing receptor affinity, selectivity, and pharmacokinetic properties.[2][3][4][5]
This guide will therefore proceed under the hypothesis that Compound X exhibits dopamine D2 receptor antagonism. To rigorously test this, a series of in vitro and in vivo experiments are proposed, directly comparing its pharmacological profile to that of well-characterized D2 antagonists, Risperidone and Haloperidol.[1]
In Vitro Pharmacological Profiling: Receptor Binding and Functional Activity
The initial characterization of a novel compound involves determining its affinity for the primary biological target and its functional effect on receptor signaling.
Dopamine D2 Receptor Binding Affinity
A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. This experiment will determine the inhibitory constant (Ki) of Compound X for the dopamine D2 receptor.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities
| Compound | Ki (nM) for Dopamine D2 Receptor |
| Compound X | To be determined |
| Risperidone | 1.5 - 5 |
| Haloperidol | 1 - 2 |
Note: Ki values for Risperidone and Haloperidol are typical ranges found in the literature.
Functional Antagonism of the Dopamine D2 Receptor
Beyond binding, it is crucial to assess the functional consequence of this interaction. A cyclic adenosine monophosphate (cAMP) inhibition assay is employed to measure the ability of Compound X to antagonize the dopamine-induced inhibition of cAMP production, a hallmark of D2 receptor activation.[6]
Table 2: Comparative Functional Antagonism at the Dopamine D2 Receptor
| Compound | IC50 (nM) in cAMP Inhibition Assay |
| Compound X | To be determined |
| Risperidone | 5 - 15 |
| Haloperidol | 2 - 10 |
Note: IC50 values for Risperidone and Haloperidol are representative values.
Selectivity Profiling: Sigma-1 Receptor Binding
Certain dopamine D2 receptor ligands also exhibit affinity for sigma receptors, which can contribute to their overall pharmacological profile.[7][8] Therefore, assessing the binding affinity of Compound X for the Sigma-1 receptor is a critical step in understanding its selectivity.
Table 3: Comparative Sigma-1 Receptor Binding Affinities
| Compound | Ki (nM) for Sigma-1 Receptor |
| Compound X | To be determined |
| Risperidone | >1000 |
| Haloperidol | 3 - 10 |
Note: Ki values for Risperidone and Haloperidol are approximate and can vary between studies.
Off-Target Liability: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9] An early assessment of a compound's potential to block this channel is a regulatory requirement and crucial for safety profiling.
Table 4: Comparative hERG Channel Inhibition
| Compound | IC50 (µM) in hERG Binding Assay |
| Compound X | To be determined |
| Risperidone | 0.1 - 1 |
| Haloperidol | 0.05 - 0.5 |
Note: IC50 values for Risperidone and Haloperidol are typical ranges and highlight potential cardiotoxicity concerns.
In Vivo Pharmacological Profiling: Central Nervous System Effects and Behavioral Outcomes
Following in vitro characterization, the investigation moves to in vivo models to assess the compound's effects within a complex biological system.
In Vivo Microdialysis: Assessing Dopamine and Metabolite Levels
In vivo microdialysis in freely moving rodents allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, such as the striatum.[10][11] This technique provides invaluable information on how a compound modulates the dopaminergic system in real-time.
Table 5: Anticipated Effects on Striatal Dopamine and Metabolites
| Compound | Effect on Extracellular Dopamine | Effect on DOPAC and HVA |
| Compound X | To be determined | To be determined |
| Risperidone | Increase | Increase |
| Haloperidol | Increase | Increase |
Note: The expected increase in dopamine and its metabolites (DOPAC and HVA) is due to the blockade of presynaptic D2 autoreceptors.
Behavioral Assessment: The Forced Swim Test
The Forced Swim Test is a commonly used behavioral assay in rodents to screen for antidepressant-like activity and assess behavioral despair.[12][13] While its interpretation as a model for depression is debated, it can provide insights into a compound's potential effects on mood and motivation.[14]
Table 6: Comparative Effects in the Forced Swim Test
| Compound | Effect on Immobility Time |
| Compound X | To be determined |
| Risperidone | Dose-dependent decrease |
| Haloperidol | Increase or no effect |
Note: The effects of D2 antagonists in this test can be complex and dose-dependent.
Experimental Protocols and Methodologies
For scientific rigor and reproducibility, detailed experimental protocols are provided below.
In Vitro Experimental Protocols
This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 and Sigma-1 receptors using a competitive radioligand binding assay.[1][15]
Experimental Workflow for Radioligand Binding Assay
Caption: Simplified D2 receptor signaling pathway.
This protocol describes a high-throughput method for assessing the potential of a compound to inhibit the hERG potassium channel using a fluorescence-based thallium flux assay. [16] Step-by-step Protocol:
-
Cell Culture: Plate cells stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG) in a multi-well plate. [16]2. Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing thallium ions to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a kinetic plate reader. Inhibition of the hERG channel will result in a decrease in thallium influx and a reduced fluorescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Experimental Protocols
This protocol details the procedure for in vivo microdialysis in awake, freely moving rats to measure extracellular dopamine and its metabolites in the striatum. [10][17][18] Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Step-by-step Protocol:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
This protocol outlines the procedure for the Forced Swim Test in mice. [12][13][19] Step-by-step Protocol:
-
Apparatus: Use a transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a single 6-minute session.
-
Behavioral Scoring: Videotape the session and score the last 4 minutes for time spent immobile (i.e., floating with only minor movements to keep the head above water).
-
Post-Test Care: After the test, remove the mouse from the water, dry it gently, and return it to a clean, warm cage.
-
Data Analysis: Compare the immobility time between different treatment groups.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the preclinical evaluation of 4-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide. The proposed experiments will elucidate its in vitro pharmacological profile, including its affinity and functional activity at the dopamine D2 receptor, its selectivity, and its potential for off-target liabilities. The in vivo studies will provide crucial information on its central nervous system effects and behavioral outcomes.
The data generated from these studies, when compared against well-characterized drugs like Risperidone and Haloperidol, will enable a robust assessment of Compound X's therapeutic potential and its suitability for further development. Should the initial hypothesis of D2 receptor antagonism be confirmed, further investigations into its effects on other dopamine receptor subtypes and its broader preclinical efficacy in models of neuropsychiatric disorders would be warranted.
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A Comparative Guide to the Preclinical Profile of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-: A Novel Dopamine D2 Receptor Antagonist Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and comparative analysis of the investigational compound, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, within the context of atypical antipsychotic drug discovery. As a novel entity, direct peer-reviewed data on this specific molecule is not yet publicly available. Therefore, this guide establishes a robust framework for its evaluation by drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of closely related benzamide antipsychotics, and standardized preclinical testing protocols.[1][2][3][4] The performance of this candidate compound is hypothetically compared with a panel of well-characterized atypical antipsychotics to provide a predictive assessment of its potential therapeutic profile.
Introduction: The Promise of Substituted Benzamides in Psychiatry
Substituted benzamides represent a cornerstone in the development of antipsychotic medications, with their efficacy primarily attributed to the antagonism of dopamine D2 receptors.[4] The evolution of this chemical class has led to the development of "atypical" antipsychotics, which are distinguished by a broader receptor interaction profile, often including potent serotonin 5-HT2A receptor antagonism.[5][6][7] This dual-receptor action is widely believed to contribute to a more favorable side-effect profile, particularly a reduction in extrapyramidal symptoms (EPS), compared to first-generation "typical" antipsychotics.[5][6]
The molecule at the center of this guide, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- (henceforth referred to as "Compound-X"), embodies the key structural motifs of this class: a substituted benzamide core and a pyrrolidinylethyl side chain, which is a common feature in D2 receptor ligands.[3][4] Its 4-butoxy substituent suggests a potential for modulating lipophilicity and receptor interaction. This guide will therefore situate Compound-X within the existing landscape of antipsychotic agents and outline the critical experimental pathways for validating its therapeutic potential.
Hypothesized Mechanism of Action and Comparative Receptor Binding Profile
Based on its structural similarity to known dopamine D2 receptor antagonists, it is hypothesized that Compound-X will exhibit significant affinity for this receptor.[2][3][4] The N-(2-(pyrrolidinyl)ethyl) moiety is a well-established pharmacophore for D2 receptor engagement. Furthermore, many atypical antipsychotics with a benzamide scaffold also display high affinity for the 5-HT2A serotonin receptor, a characteristic linked to their "atypical" profile.[5][6]
To contextualize the potential of Compound-X, the following table presents a hypothetical receptor binding profile alongside those of established atypical antipsychotics. The postulated Ki value for Compound-X at the D2 receptor is an educated estimation based on the structure-activity relationships of similar benzamide derivatives.[3][4] A lower Ki value indicates a higher binding affinity.[8]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Compound-X and Selected Atypical Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | Muscarinic M1 | Adrenergic α1 |
| Compound-X (Hypothetical) | ~5-15 | ~20-50 | >200 | >500 | >1000 | >300 |
| Olanzapine | 11 | 4 | 31 | 7 | 1.9 | 19 |
| Risperidone | 3.1 | 0.16 | 4.2 | 20 | >1000 | 1.6 |
| Quetiapine | 337 | 148 | 289 | 11 | >1000 | 19 |
| Aripiprazole | 0.34 | 3.4 | 1.7 | 60 | >1000 | 57 |
| Clozapine | 126 | 5.4 | 8.5 | 6.3 | 1.9 | 6.8 |
Data for established drugs are compiled from various sources and should be considered representative.[5][7][8][9]
A hypothetical binding profile with high affinity for the D2 receptor and moderate affinity for the 5-HT2A receptor would classify Compound-X as a potential atypical antipsychotic.[5][6] The lower affinity for histaminergic, muscarinic, and adrenergic receptors would be advantageous, potentially leading to a reduced burden of side effects such as sedation, weight gain, dry mouth, and orthostatic hypotension, which are associated with antagonism at these off-target receptors.[9]
Experimental Validation: Protocols for Preclinical Assessment
To transition from a hypothetical profile to empirical evidence, a rigorous preclinical evaluation is necessary. The following sections detail the essential in vitro and in vivo assays required to characterize the antipsychotic potential of Compound-X.
In Vitro Characterization: Dopamine D2 Receptor Competition Binding Assay
The foundational step in validating the mechanism of action is to determine the binding affinity of Compound-X for the dopamine D2 receptor. This is typically achieved through a competitive radioligand binding assay.[10]
Objective: To quantify the in vitro binding affinity (Ki) of Compound-X for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal tissue homogenate or cell lines engineered to express human dopamine D2 receptors (e.g., HEK293 or CHO cells).[10]
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.[10]
-
Test Compound: Compound-X.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[10]
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
-
Binding Assay (performed in triplicate):
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: Assay buffer, [³H]-Spiperone (final concentration ~0.2-0.5 nM), and membrane preparation.[10]
-
Non-specific Binding: Non-specific binding control, [³H]-Spiperone, and membrane preparation.[10]
-
Competitive Binding: Serial dilutions of Compound-X, [³H]-Spiperone, and membrane preparation.[10]
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[10]
-
Washing: Wash the filters three times with ice-cold wash buffer.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Compound-X.
-
Determine the IC50 value (the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for the in vitro dopamine D2 receptor competition binding assay.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model
A widely accepted in vivo model for assessing the potential antipsychotic efficacy of a test compound is the amphetamine-induced hyperlocomotion test in rodents.[11][12] This model is based on the dopamine hypothesis of psychosis, where excessive dopamine signaling leads to hyperactive behaviors.[11]
Objective: To evaluate the ability of Compound-X to attenuate amphetamine-induced hyperlocomotion in mice or rats, a predictor of antipsychotic activity.
Materials:
-
Animals: Male mice or rats.
-
Test Compound: Compound-X dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve Compound-X.
-
Positive Control: A known antipsychotic drug (e.g., Haloperidol or Risperidone).
-
Stimulant: D-amphetamine sulfate.
-
Apparatus: Open-field arenas equipped with automated locomotor activity monitoring systems (e.g., infrared beams).[12]
Procedure:
-
Habituation: Acclimate the animals to the testing room and the open-field arenas for at least 60 minutes prior to the experiment.[11]
-
Drug Administration:
-
Administer Compound-X, vehicle, or the positive control at appropriate doses via a suitable route (e.g., intraperitoneal or oral).
-
Allow for a pre-treatment interval (typically 30-60 minutes) for the compound to be absorbed and distributed.[11]
-
-
Amphetamine Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, intraperitoneally) to all animals except for a vehicle-saline control group.[11]
-
Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity for 60-90 minutes.[11]
-
Data Analysis:
-
Quantify locomotor activity (e.g., total distance traveled, number of beam breaks).
-
Compare the locomotor activity of the amphetamine-treated group with the vehicle-saline group to confirm the induction of hyperlocomotion.
-
Analyze the effect of different doses of Compound-X on attenuating the amphetamine-induced hyperlocomotion.
-
Compare the efficacy of Compound-X with the positive control.
-
Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Conclusion and Future Directions
Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, or Compound-X, represents a promising, albeit uncharacterized, candidate for a novel atypical antipsychotic. Its chemical structure strongly suggests an affinity for the dopamine D2 receptor, a primary target for antipsychotic efficacy. The comparative analysis presented in this guide, based on a hypothetical but plausible receptor binding profile, positions Compound-X as a potentially valuable therapeutic agent with a favorable side-effect profile.
The successful development of Compound-X hinges on the rigorous experimental validation of its pharmacological properties. The detailed in vitro and in vivo protocols provided herein offer a clear roadmap for this essential next phase of research. Should empirical data align with the hypothesized profile, further investigation into its effects on negative and cognitive symptoms of psychosis, as well as a comprehensive safety and toxicology assessment, will be warranted. The systematic approach outlined in this guide provides the foundational logic for the peer review and eventual publication of findings on this and other novel benzamide derivatives.
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A Comprehensive Guide to the Safe Disposal of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- for Laboratory Professionals
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural formalities; they are critical pillars of a responsible research ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, ensuring the protection of laboratory personnel and the environment.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and potential hazards is essential. While specific toxicity data for Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is limited, we can infer its hazard profile from its structural class (a benzamide derivative) and available data for related compounds.
Key Chemical Data
| Property | Value | Source |
| IUPAC Name | 4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide | [1] |
| CAS Number | 73664-74-1 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature. |
Hazard Analysis
The core structure, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3][4] Given these intrinsic hazards, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- must be treated as hazardous waste . The United States Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that such materials be managed from "cradle to grave" to prevent environmental contamination and health risks.[5][6] Disposal into regular trash or sanitary sewer systems is strictly prohibited.[7]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol provides a self-validating system for the safe disposal of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-. The causality behind each step is explained to ensure both compliance and a deep understanding of the safety principles at play.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to prevent accidental exposure through skin contact, inhalation, or ingestion.
-
Standard Laboratory Attire: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. If there is a risk of splashing, consider double-gloving.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhaling dust particles.[4]
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.
-
Container Selection: Use a chemically compatible container with a tight-fitting screw cap.[8] Plastic bottles are often preferred over glass to minimize the risk of breakage.[7] The container must be clean, in good condition, and free of any external contamination.
-
Initial Labeling: Immediately upon designating the container for waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7] An incomplete or missing label is a serious compliance violation.
Step 3: Complete the Hazardous Waste Tag
Federal and state regulations require specific information on the hazardous waste tag.[5] This ensures that waste handlers are fully aware of the container's contents and associated hazards.
-
Full Chemical Name: Write out "Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-". Do not use abbreviations, acronyms, or chemical formulas.[7]
-
Composition and Quantity: For mixtures, list all chemical components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., "Toxic").
-
Generator Information: Clearly write the Principal Investigator's name, department, and laboratory room number.[7]
Step 4: Waste Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions and ensures efficient disposal.
-
Segregation: Store the waste container in a designated "Satellite Accumulation Area" within the laboratory. This area must be at or near the point of generation.
-
Compatibility: Ensure the container is segregated from incompatible materials, particularly strong acids or bases.[4][7] Do not store waste alphabetically; store by chemical compatibility.[7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact EHS: Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your EHS department.[7]
-
Documentation: Maintain accurate records of your chemical disposal activities, as this is crucial for regulatory compliance and accountability.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-.
Caption: Decision workflow for the disposal of hazardous chemical waste.
Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.[9] Clean the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS emergency line immediately.
-
Container Decontamination: Empty containers that held Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- are also considered hazardous waste. They must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous chemical waste.[10]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety.
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Proper Disposal of Chemicals - J. J. Keller Datasense.
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Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem.
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Benzamide, o-(4-butoxybutoxy)-N-(2-(1-pyrrolidinyl)ethyl)- | C21H34N2O3 | CID 56845 - PubChem.
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Chemical Waste Management Guide | Environmental Health & Safety - Boston University.
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Material Safety Data Sheet - ScienceLab.com.
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What are the key regulations for industrial waste disposal? | Simple But Needed - SBN.
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Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety.
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Benzamide Safety Data Sheet (SDS) | PDF | Dangerous Goods | Toxicity - Scribd.
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Benzamide - Santa Cruz Biotechnology.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Benzamide - SAFETY DATA SHEET.
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Benzamide - Wikipedia.
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MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem.
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BENZAMIDE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
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SAFETY DATA SHEET - ThermoFisher.
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Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
Safe Handling and Operational Guide: Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-
Welcome to the definitive operational safety guide for handling Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- . As your preferred partner in laboratory safety and chemical handling, we provide drug development professionals with field-proven, mechanistically grounded protocols. This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring your laboratory operations are both scientifically rigorous and unequivocally safe.
Chemical Identity & Quantitative Properties
Before designing a handling protocol, we must establish the physical and chemical parameters of the target compound.
| Property | Value | Operational Implication |
| CAS Registry Number | 73664-74-1[1] | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C17H26N2O2[1] | Contains an amide linkage susceptible to alkaline hydrolysis. |
| Molar Mass | 290.4 g/mol [1] | Fine powder form poses a high risk of aerosolization. |
| Computed XLogP3 | 2.9[1] | Highly lipophilic; easily penetrates the stratum corneum. |
| Structural Motif | Pyrrolidinyl-benzamide | Pharmacophore associated with severe central nervous system (CNS) activity. |
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To handle this compound safely, researchers must understand its pharmacological mechanism. Compounds containing the pyrrolidinyl-benzamide motif are highly lipophilic and exhibit potent, selective binding affinity for central dopamine receptors (specifically the D2, D3, and D4 subtypes)[2][3].
Because of its high lipophilicity (LogP ~2.9)[1], this compound can easily bypass the skin's primary barrier and rapidly cross the blood-brain barrier. Accidental dermal absorption or inhalation of aerosolized powder can lead to unintended target engagement in the striatum and cerebral cortex, potentially causing severe extrapyramidal symptoms, involuntary motor responses, or neurotoxicity[4]. Therefore, this compound must be handled with the stringent protocols typically reserved for High-Potency Active Pharmaceutical Ingredients (HPAPIs).
Pharmacological hazard mechanism of pyrrolidinyl benzamides via dopamine receptor engagement.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The following PPE matrix is designed to interrupt the specific exposure pathways outlined above.
| PPE Category | Required Equipment | Causality & Scientific Justification |
| Respiratory | N95/P100 Respirator or PAPR | The fine powder is easily aerosolized by static electricity during weighing. Respiratory protection prevents inhalation of dopaminergic agents into the highly vascularized pulmonary bed. |
| Dermal (Hands) | Double-Gloving: Nitrile (Inner) + Neoprene (Outer) | Nitrile provides tactile sensitivity. Neoprene provides a broader spectrum of resistance against organic solvents (e.g., DMSO, Ethanol) used during solubilization, preventing solvent-mediated transdermal drug delivery. |
| Ocular | Splash Goggles + Face Shield | Prevents mucosal absorption of airborne particulates or accidental solvent splashes during transfer. |
| Body | Tyvek® Suit or Disposable Chemical Gown | Prevents powder from settling on standard woven lab coats, which can act as a reservoir for chronic, low-dose dermal exposure. |
Operational Workflows: Self-Validating Protocols
The following methodologies are designed as "self-validating systems"—meaning the successful completion of a step inherently proves the safety of the subsequent step.
Workflow 1: High-Precision Weighing & Solubilization
-
Containment Setup: Conduct all dry-powder handling inside a Ventilated Balance Enclosure (VBE) or a negative-pressure isolator.
-
Anti-Static Mitigation: Pass an anti-static bar (ionizing blower) over the weighing tools and spatulas. Causality: Lipophilic powders hold static charges and will "jump" or aerosolize when manipulated. Neutralizing the charge prevents airborne contamination.
-
Weighing: Tare a sealed, anti-static weigh boat. Carefully transfer the desired mass of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-.
-
In-Situ Solubilization (Self-Validation Check): Do not transfer dry powder across the lab. Instead, add your primary solvent (e.g., DMSO) directly to the weigh boat inside the VBE.
-
Validation: The visual dissolution of the powder into a clear liquid confirms that no aerosolizable particulates remain. This validates that it is now safe to cap the vial and transfer it out of the primary containment zone.
-
Workflow 2: Decontamination & Spill Management
-
Containment: In the event of a powder spill, immediately cover the area with absorbent pads lightly dampened with water to suppress dust aerosolization.
-
Chemical Degradation: Apply a 1N NaOH (Sodium Hydroxide) solution to the spill area and let it sit for 30 minutes. Causality: The amide bond in the benzamide scaffold is susceptible to cleavage under strongly basic conditions. Alkaline hydrolysis degrades the active pharmacophore into inactive constituent amines and carboxylic acids, neutralizing the dopaminergic hazard.
-
Secondary Wash: Wipe the area with 70% Ethanol to remove any residual lipophilic degradation products, followed by a final distilled water rinse.
Step-by-step containment, operational, and decontamination workflow for handling HPAPI powders.
Disposal and Waste Management Plan
Improper disposal of neuroactive compounds poses a severe environmental and occupational risk.
-
Segregation: Collect all liquid waste (including the NaOH decontamination effluent) in a dedicated, clearly labeled "Aqueous Basic / Toxic Amide Waste" high-density polyethylene (HDPE) carboy.
-
Solid Waste: Place all contaminated Tyvek suits, gloves, and weigh boats into a biohazard/chemical waste bag. Double-bag and seal with gooseneck tape.
-
Incineration: Benzamide derivatives must not be flushed into municipal water systems. Label the waste for High-Temperature Incineration (HTI) through your institution's certified hazardous waste vendor. Incineration completely oxidizes the organic framework, ensuring no environmental contamination.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 52087, Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-" PubChem. URL:[Link]
-
Saji, H., et al. "Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors." Nuclear Medicine and Biology, 1996. URL:[Link]
-
Kung, H. F., et al. "In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT." Life Sciences, 1988. URL: [Link]
-
Halldin, C., et al. "Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand." Journal of Receptor Research, 1991. URL: [Link]
Sources
- 1. Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | C17H26N2O2 | CID 52087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
